molecular formula C12H18BNO3 B8083829 3-(4-Methylpentanamido)phenylboronic acid

3-(4-Methylpentanamido)phenylboronic acid

Cat. No.: B8083829
M. Wt: 235.09 g/mol
InChI Key: OMBYASWOTHSBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpentanamido)phenylboronic acid is a useful research compound. Its molecular formula is C12H18BNO3 and its molecular weight is 235.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-methylpentanoylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-9(2)6-7-12(15)14-11-5-3-4-10(8-11)13(16)17/h3-5,8-9,16-17H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBYASWOTHSBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Methylpentanamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Boronic acids and their derivatives are of profound interest to researchers in medicinal chemistry and materials science. Their unique ability to form reversible covalent bonds with diols makes them invaluable as enzyme inhibitors, components of drug delivery systems, and sensors for saccharides.[1][2] 3-(4-Methylpentanamido)phenylboronic acid is an N-acyl aminophenylboronic acid, a class of compounds that combines the functionalities of an amide linkage with the Lewis acidity and diol-binding capacity of the boronic acid moiety. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted values and detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently characterize this and similar molecules.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any chemical entity is to understand its structure and derive its basic molecular properties. The synthesis of this molecule is predicated on the acylation of 3-aminophenylboronic acid, a well-established reaction.[3][4]

Chemical Structure

The structure of this compound is presented below:

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted Physicochemical Data

In the absence of comprehensive experimental data in the public domain, the following properties have been calculated or estimated based on the molecular structure and data from analogous compounds. These values serve as a crucial baseline for experimental design.

PropertyPredicted ValueRationale / Method
Molecular Formula C₁₂H₁₈BNO₃Derived from chemical structure.
Molecular Weight 235.09 g/mol Calculated from the molecular formula.
Topological Polar Surface Area (TPSA) 70.00 ŲComputationally estimated. For comparison, the related (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid has a TPSA of 60.77.[5]
Predicted logP ~2.5 - 3.5Estimated based on the increased lipophilicity from the 4-methylpentanamido group compared to simpler phenylboronic acids. The logP of a related piperidinyl-carbonyl phenylboronic acid is computationally predicted to be 0.2385, but our target molecule lacks the basic piperidine and has a longer alkyl chain, suggesting a higher logP.[5]
Predicted pKa ~8.5 - 9.0The pKa of the boronic acid group in phenylboronic acid is approximately 8.8.[6] The amide substituent in the meta position is unlikely to cause a major shift. Arylboronic acids typically have pKa values in the 4-10 range.[7]

Synthesis Protocol

A robust understanding of a compound's synthesis is critical, as the route dictates potential impurities and informs purification strategies. The most logical and established method for preparing this compound is via the acylation of 3-aminophenylboronic acid.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification Start Dissolve 3-Aminophenylboronic Acid in Anhydrous THF Cool Cool to 0°C (Ice Bath) Start->Cool AddBase Add Base (e.g., Triethylamine) Cool->AddBase AddAcyl Slowly Add 4-Methylpentanoyl Chloride AddBase->AddAcyl React Warm to RT Stir for 4-8h AddAcyl->React Quench Quench with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify pKa_Determination cluster_titration Titration Process cluster_analysis Data Analysis A Solution of This compound B Add increments of standardized NaOH A->B C Record pH after each addition B->C D Plot pH vs. Volume of NaOH C->D E Identify Equivalence Point D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Sources

Structural Elucidation of 3-(4-Methylpentanamido)phenylboronic Acid: A Multi-Modal Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of 3-(4-Methylpentanamido)phenylboronic acid , a compound representative of reversible covalent inhibitors targeting serine


-lactamases (e.g., AmpC, KPC) and proteases. Due to the unique physicochemical properties of the boronic acid "warhead"—specifically its Lewis acidity, propensity for trimerization into boroxines, and reversible esterification—standard characterization protocols often yield ambiguous results.

This document establishes a robust, self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), multi-nuclear NMR (


H, 

C,

B), and 2D correlation spectroscopy. Special emphasis is placed on distinguishing the monomeric boronic acid from its dehydration products and validating the amide linkage connectivity.

Synthetic Context & Purity Assessment[1]

Before structural elucidation, the dynamic equilibrium of boronic acids must be stabilized. This compound consists of a hydrophobic isocaproyl tail attached to a meta-aminophenylboronic acid core.

Critical Quality Attribute (CQA): The Boroxine Equilibrium Boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines), especially under vacuum or in non-polar solvents.

  • Observation: HPLC chromatograms may show "ghost peaks" or broad tailing due to on-column interconversion.

  • Protocol: Dissolve the sample in a mixture of acetonitrile/water (1:1) with 0.1% formic acid for LC-MS to force the equilibrium toward the monomeric acid form [

    
    ].
    

Mass Spectrometry: Isotope Pattern Analysis

Mass spectrometry provides the first confirmation of the boron moiety. Unlike standard organic compounds, boron possesses a distinct isotopic signature that serves as a diagnostic tool.

Electrospray Ionization (ESI) Strategy[2][3]
  • Mode: Negative Ion Mode (ESI-) is preferred. Boronic acids are Lewis acids; they readily capture a hydroxide ion or lose a proton to form the boronate anion

    
     or 
    
    
    
    .
  • Positive Mode (ESI+): Useful for confirming the amide functionality via

    
    , but often less sensitive for the boronic acid core itself.
    
The Boron Isotope Signature

Natural boron exists as


 (~20%) and 

(~80%).
  • Diagnostic Rule: Any molecular ion cluster must exhibit two peaks separated by 1 Da with an intensity ratio of approximately 1:4 .

  • Fragmentation Logic:

    • Parent Ion (

      
      ):  Calc. MW = 235.09.
      
    • ESI- Observation: Look for

      
       234.09 (
      
      
      
      ).
    • Common Neutral Loss: Loss of

      
       or 
      
      
      
      (dehydration to boroxine fragment).

NMR Spectroscopy: The Elucidation Core

Nuclear Magnetic Resonance (NMR) is the definitive method for establishing connectivity. However, the quadrupole moment of Boron nuclei causes line broadening, and the O-H protons are labile.

Solvent Selection & Sample Prep
  • Primary Solvent: DMSO-d6 (Dry).

    • Reasoning: DMSO inhibits boroxine formation via hydrogen bonding and slows proton exchange, allowing the observation of the distinct

      
       protons (typically two singlets or one broad peak).
      
  • Secondary Experiment:

    
     Shake .
    
    • Reasoning: Addition of

      
       collapses the amide doublet/singlet and eliminates the Boron-OH signals, confirming exchangeable protons.
      
Predicted Chemical Shifts & Assignments

Based on the structure


:
MoietyNucleusShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Amide

9.80 - 10.00Singlet (s)1HDeshielded NH, exchangeable.
Boronic Acid

8.00 - 8.20Broad s2H

. Disappears with

.
Aromatic (C2)

7.85Singlet-like1HOrtho to B and N (most deshielded).
Aromatic (C6)

7.50Doublet (d)1HOrtho to B, Para to N.
Aromatic (C4)

7.65Doublet (d)1HOrtho to N, Para to B.
Aromatic (C5)

7.25Triplet (t)1HMeta to both substituents.

-Carbon

2.30Triplet (t)2H

(Next to carbonyl).

-Carbon

1.50Multiplet (m)2H

.

-Methine

1.55Multiplet (m)1H

.

-Methyls

0.90Doublet (d)6HIsopropyl methyl groups.
Boron Core

28.0 - 32.0Broad s-Characteristic of

Aryl-Boronic acid.
The NMR Validation

The


 spectrum is the "fingerprint" for the oxidation state and hybridization of the boron center.
  • Experiment:

    
     NMR (128 MHz in DMSO-d6).
    
  • Expectation: A broad singlet at

    
     ~29-30 ppm .
    
  • Artifact Alert: A sharp peak at

    
     ~19-20 ppm indicates boroxine formation. A peak at 
    
    
    
    ~2-5 ppm indicates a tetrahedral boronate adduct (likely contamination with diols or high pH).

Structural Connectivity (2D NMR)

To prove the acyl chain is attached to the nitrogen (and not the boron or oxygen), Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key HMBC Correlations
  • Amide Linkage: The Amide NH proton (

    
     9.9) will show a strong correlation to the Carbonyl Carbon (
    
    
    
    ~171 ppm).
  • Side Chain Connection: The

    
    -methylene protons (
    
    
    
    2.3) will also correlate to the same Carbonyl Carbon (
    
    
    ~171 ppm).
  • Aromatic Attachment: The Amide NH proton will correlate to the aromatic Quaternary Carbon at position 3 (

    
     ~138 ppm).
    

Visualization of Workflows

Diagram 1: Elucidation Workflow

This flowchart illustrates the decision matrix for characterizing boronic acid derivatives.

ElucidationWorkflow Start Crude Synthesized Material This compound LCMS LC-MS (ESI-) Check for [M-H]- (m/z 234) Verify B10/B11 Isotope Ratio Start->LCMS Purity Is Purity > 95%? LCMS->Purity PrepHPLC Prep-HPLC Purification (Acidic Modifier) Purity->PrepHPLC No NMR_1H 1H NMR (DMSO-d6) Observe Amide NH & B(OH)2 Purity->NMR_1H Yes PrepHPLC->LCMS NMR_D2O D2O Exchange Confirm Labile Protons NMR_1H->NMR_D2O NMR_11B 11B NMR Confirm sp2 Hybridization (~30 ppm) NMR_1H->NMR_11B Structure Final Structure Confirmation HMBC Connectivity NMR_D2O->Structure NMR_11B->Structure

Caption: Step-by-step logic flow for the structural validation of boronic acid amides, prioritizing purity checks before spectral acquisition.

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the critical long-range couplings required to prove the structure.

HMBC_Logic cluster_legend Legend NH Amide NH (Proton) CO Carbonyl C=O (Carbon) NH->CO Strong Correlation Ar_C3 Aromatic C3 (Quaternary C) NH->Ar_C3 3-Bond Coupling Alpha Alpha-CH2 (Proton) Alpha->CO Strong Correlation key1 Red: Proton Source key2 Blue: Carbon Target

Caption: Heteronuclear Multiple Bond Correlation (HMBC) map showing the critical overlap at the Carbonyl carbon that links the amine and the alkyl tail.

Experimental Protocols

Protocol A: NMR Sample Preparation (Boronic Acid Optimized)
  • Drying: Ensure the solid sample is dried under high vacuum (0.1 mbar) for 4 hours to remove surface moisture, which accelerates de-esterification.

  • Solvent: Use DMSO-d6 (99.9% D) from a freshly opened ampoule.

  • Concentration: Prepare a solution of ~10 mg/mL.

  • Acquisition:

    • Set relaxation delay (d1) to 2.0 seconds (boronic OH protons relax slowly).

    • Acquire

      
       spectrum.[1]
      
    • Add 2 drops of

      
       to the tube, shake, and re-acquire.
      
    • Result: The peaks at ~8.1 ppm (B-OH) and ~9.9 ppm (NH) should vanish or diminish significantly.

Protocol B: NMR Acquisition
  • Reference: Use

    
     (0 ppm) as an external standard if available; otherwise, reference to the unified scale based on 
    
    
    
    .
  • Background Suppression: Use a quartz NMR tube if possible to reduce the broad background signal from borosilicate glass (which contains boron). If using standard glass, acquire a blank spectrum of pure DMSO-d6 and subtract it.

  • Interpretation:

    • 
       28-32 ppm:  Monomeric Phenylboronic Acid (Target).
      
    • 
       19-22 ppm:  Boroxine (Trimer).
      
    • 
       1-5 ppm:  Tetrahedral Boronate (Contaminant/Adduct).
      

References

  • Valenzuela, S. A., et al. (2022).[2][3][4] "

    
    B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry. [2][4]
    
  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard Reference Text).
  • Tondi, D., et al. (2010). "Structural study of phenyl boronic acid derivatives as AmpC beta-lactamase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Pietras, Z., et al. (2019). "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Periodica Polytechnica Chemical Engineering.

Sources

Strategic Sourcing and Technical Validation: 3-(4-Methylpentanamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and synthesis strategies for 3-(4-Methylpentanamido)phenylboronic acid (CAS: 2246831-80-9).

Executive Summary

This compound (CAS: 2246831-80-9) is a specialized organoboron intermediate characterized by a phenylboronic acid core functionalized with a lipophilic isocaproyl (4-methylpentanoyl) amide tail. Unlike commodity boronic acids used broadly in Suzuki couplings, this compound possesses a distinct amphiphilic profile—combining the polar, sugar-binding capability of the boronic acid with the hydrophobic interaction potential of the leucine-like side chain.

This guide addresses the critical supply chain fragility for this compound. Currently, it is not a stock item for major global catalogs (e.g., Sigma-Aldrich, crystalline stock is rare). Researchers must often rely on custom synthesis houses or validate "made-to-order" batches. This document provides the framework for sourcing, validating purity (specifically regarding protodeboronation), and an autonomous synthesis protocol for in-house production.

Chemical Identity & Technical Specifications

ParameterSpecification
IUPAC Name [3-(4-methylpentanoylamino)phenyl]boronic acid
CAS Number 2246831-80-9
Molecular Formula C₁₂H₁₈BNO₃
Molecular Weight 235.09 g/mol
Core Moiety 3-Aminophenylboronic acid (3-APBA)
Side Chain 4-Methylpentanoyl (Isocaproyl)
Solubility Profile Soluble in DMSO, MeOH, EtOH; limited solubility in water (pH dependent)
pKa (Boronic Acid) ~8.6 - 9.0 (Estimated based on 3-APBA derivatives)
Structural Significance

The 4-methylpentanamido group acts as a hydrophobic anchor. In biological assays, this mimics a leucine residue, potentially directing the boronic acid warhead into hydrophobic pockets of enzymes (e.g., serine proteases) or facilitating intercalation into cell membranes for saccharide sensing applications.

Supply Chain Landscape

Current Status: High Risk / Niche Availability

The commercial availability of CAS 2246831-80-9 is limited to specialized building-block aggregators, primarily based in Asia.

Primary Sourcing Channels
  • Tier 1 Aggregators (ChemicalBook/SciFinder): Listings exist (e.g., Shanghai Minhan Pharmaceutical), but these often represent "virtual inventory"—meaning the compound is synthesized upon order.

  • Custom Synthesis: Due to the simple amide coupling required, custom synthesis is often faster and more reliable than waiting for a back-ordered catalog item.

Risk Assessment: The "Virtual Stock" Trap

Many suppliers list this CAS without physical stock. Ordering from unverified sources often leads to:

  • Lead Time Delays: 4–8 weeks (synthesis time) disguised as "shipping time."

  • Purity Issues: Incomplete removal of the 3-aminophenylboronic acid starting material, which interferes with downstream Suzuki couplings or biological assays.

Technical Validation (QC) Protocol

Directive: Trust, but Verify. Boronic acids are notorious for two instability modes: dehydration (forming boroxines) and protodeboronation (loss of the boron group).

QC Workflow

The following self-validating workflow ensures the material received (or synthesized) is fit for purpose.

QC_Workflow Sample Received Sample (CAS 2246831-80-9) HNMR 1H NMR (DMSO-d6) Sample->HNMR Step 1 BNMR 11B NMR Sample->BNMR Step 2 HPLC HPLC-MS Sample->HPLC Step 3 Decision Purity Check HNMR->Decision Amide NH (10.0 ppm) Alkyl Signals BNMR->Decision Single Peak (~29 ppm) HPLC->Decision Mass 236 (M+H) No 3-APBA Reject Reject/Repurify Decision->Reject <95% or High Boroxine Approve Release for Use Decision->Approve >95%

Figure 1: Quality Control Decision Tree. Note that Boronic acids often exist in equilibrium with their trimeric boroxine anhydrides; 11B NMR is the gold standard to distinguish free acid from boronate or decomposition products.

Critical QC Markers
  • ¹H NMR (DMSO-d₆):

    • Amide Proton: Look for a singlet ~9.8–10.2 ppm.

    • Boronic Acid Protons: Broad singlet ~8.0 ppm (2H). Note: If these are missing, the sample may be the boroxine anhydride.

    • Alkyl Chain: Doublet at ~0.9 ppm (isopropyl methyls) and multiplet ~1.5 ppm.

  • HPLC-MS:

    • Target Mass: 235.09 . In positive mode, look for [M+H]⁺ = 236.1 or [M+Na]⁺ = 258.1.

    • Impurity Watch: 3-Aminophenylboronic acid (Mass ~137). Its presence indicates incomplete acylation.

Autonomous Synthesis Protocol (The "Make" Option)

If commercial sourcing fails, this compound can be synthesized in a single step with high yield. This protocol is designed for self-validation —the color change and solubility shift confirm reaction progress.

Reaction Scheme

Reagents:

  • A: 3-Aminophenylboronic acid (monohydrate or hemisulfate).

  • B: 4-Methylpentanoyl chloride (Isocaproyl chloride).

  • Base: Sodium Bicarbonate (Schotten-Baumann condition) or Triethylamine (anhydrous condition).

Synthesis_Pathway Start 3-Aminophenylboronic acid (Polar, Water Soluble) Reagent + 4-Methylpentanoyl Chloride + Base (NaHCO3 or Et3N) Start->Reagent Intermediate Reaction Matrix (Biphasic or THF/DCM) Reagent->Intermediate Acylation 0°C to RT, 4h Workup Acidic Workup (1N HCl) Precipitation of Product Intermediate->Workup Quench Product This compound (Precipitate) Workup->Product Filter & Dry

Figure 2: Synthesis pathway utilizing standard acylation chemistry. The shift from water-soluble amine to water-insoluble amide facilitates purification.

Step-by-Step Methodology
  • Dissolution: Dissolve 3-aminophenylboronic acid (1.0 eq) in a mixture of THF:Water (1:1). If using the hemisulfate salt, add NaHCO₃ (2.5 eq) to neutralize and buffer.

  • Addition: Cool to 0°C. Dropwise add 4-methylpentanoyl chloride (1.1 eq).

  • Reaction: Stir vigorously. The reaction is heterogeneous; the product may begin to precipitate or form an oil as the amine is consumed. Monitor by TLC (stain with curcumin or KMnO₄).

  • Workup:

    • Evaporate THF.

    • Acidify the remaining aqueous suspension to pH ~3 with 1N HCl. Crucial: This protonates the boronate to the free boronic acid and ensures the amide is neutral.

    • The product will precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water (removes salts and unreacted amine) and hexanes (removes excess acid chloride/fatty acid).

  • Drying: Vacuum dry at 40°C. Do not overheat, or you will drive dehydration to the boroxine.

Applications & Handling

Storage[2]
  • Hygroscopic Nature: Store at 2–8°C under argon. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon adding water/solvent, but it complicates stoichiometry.

  • Reconstitution: For biological assays, dissolve in DMSO (stock 10–50 mM). Avoid storing in protic solvents (MeOH/EtOH) for long periods to prevent esterification.

Key Applications
  • Suzuki-Miyaura Coupling: Acts as a nucleophile to attach the 3-(isocaproylamino)phenyl moiety to aryl halides.

  • Protease Probes: The isocaproyl group mimics the P1/P2 hydrophobic residues for enzymes like chymotrypsin or leucine aminopeptidase , while the boronic acid forms a reversible covalent bond with the active site serine.

  • Sugar Sensing: The lipophilic tail allows anchoring into micelles or lipid bilayers, while the boronic acid headgroup remains exposed to bind sialic acid or glucose in aqueous environments.

References

  • ChemicalBook. this compound Product Page. Retrieved from

  • PubChem. 3-Aminophenylboronic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. General Procedures for Amide Coupling and Boronic Acid Handling. (Contextual grounding for the synthesis protocol). Retrieved from

  • Sigma-Aldrich. Boronic Acid Stability and Handling Guide. Retrieved from

An In-depth Technical Guide to 3-(4-Methylpentanamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-(4-Methylpentanamido)phenylboronic acid, a specialized organoboron compound. The document details its fundamental physicochemical properties, outlines a robust synthesis protocol, and discusses its potential applications within the fields of medicinal chemistry and drug development. Emphasis is placed on the underlying scientific principles and methodologies that are critical for researchers and scientists. This guide serves as an authoritative resource, integrating established chemical principles with practical, field-proven insights for professionals engaged in advanced chemical synthesis and pharmaceutical research.

Introduction: The Role of Phenylboronic Acids in Drug Discovery

Organoboron compounds, particularly phenylboronic acids (PBAs), have transitioned from niche reagents to indispensable tools in modern chemistry and biomedicine.[1][2] First synthesized in 1860, their unique chemical properties, including stability, low toxicity, and versatile reactivity, make them valuable intermediates and building blocks.[3] A defining characteristic of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in sugars and specific amino acid side chains within proteins.[1][4][5]

This interaction, which involves a shift in the boron atom's hybridization from a trigonal planar sp² state to a tetrahedral sp³ state, is the foundation for many of their biomedical applications.[1] This reactivity has been expertly harnessed in the development of glucose sensors and sophisticated "smart" drug delivery systems that release therapeutic agents like insulin in response to changing glucose levels.[1][6]

Furthermore, the prevalence of boronic acids as key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including many pharmaceuticals.[2][3] The importance of this class of compounds in medicine is underscored by the FDA approval of boronic acid-containing drugs such as Bortezomib (Velcade®) and Ixazomib (Ninlaro®), which function as proteasome inhibitors for the treatment of multiple myeloma.[3] this compound represents a functionalized building block within this important chemical class, designed for specific applications in synthetic and medicinal chemistry.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for experimental design, including reaction stoichiometry, analytical characterization, and formulation.

PropertyValueSource
Chemical Name This compound-
CAS Number 2246831-80-9[7]
Molecular Formula C₁₂H₁₈BNO₃[7]
Molecular Weight 235.09 g/mol [7]
Appearance Expected to be a white to off-white solidGeneral knowledge
Density 1.11 ± 0.1 g/cm³[7]

Synthesis and Rationale

The synthesis of this compound is achieved through a standard amide bond formation. This reaction couples a primary amine, 3-aminophenylboronic acid, with an activated carboxylic acid derivative, 4-methylpentanoyl chloride.

Core Reaction: Amide Coupling Reactants:

  • 3-Aminophenylboronic acid: This starting material provides the core phenylboronic acid scaffold. The amino group at the meta-position is a nucleophile that attacks the electrophilic carbonyl carbon of the acylating agent.[8][9]

  • 4-Methylpentanoyl chloride: This acyl chloride is the activated form of 4-methylpentanoic acid. The chloride is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction. The branched alkyl chain (isocaproyl group) introduces a lipophilic moiety to the final molecule, which can be critical for modulating solubility or interacting with hydrophobic pockets in biological targets.

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry. Its bifunctional nature—a reactive boronic acid group and a tailored amide side chain—allows for its incorporation into more complex molecules with potential therapeutic applications.

  • Fragment-Based Drug Discovery (FBDD): The molecule can serve as a fragment for screening against protein targets. The 4-methylpentanamido "tail" can probe hydrophobic binding pockets, while the boronic acid "warhead" can form reversible covalent bonds with key residues (like serine) in an enzyme's active site.[10]

  • Intermediate for Targeted Inhibitors: It is a valuable intermediate for the synthesis of targeted enzyme inhibitors. The core structure can be further elaborated, for example, through Suzuki-Miyaura coupling reactions using the phenylboronic acid moiety, to build larger, more potent, and selective drug candidates.[2]

  • Probing Molecular Interactions: Researchers can use this compound to study the structure-activity relationships (SAR) of boronic acid-based inhibitors. By systematically varying the amide side chain, one can optimize binding affinity and selectivity for a given biological target.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of this compound. These protocols are designed to be self-validating and are based on established chemical principles.

Synthesis of this compound

This protocol describes the synthesis via amide coupling.

Materials:

  • 3-Aminophenylboronic acid (1.0 eq)

  • 4-Methylpentanoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Preparation: Dissolve 3-aminophenylboronic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the flask in an ice bath to 0 °C. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation: Add 4-methylpentanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted starting materials, the base, and aqueous impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Analytical Characterization by HPLC

This protocol outlines a reverse-phase HPLC method for assessing the purity of the synthesized compound.

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample prepared in a 50:50 mixture of Mobile Phase A and B

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.[11]

  • Sample Preparation: Prepare a sample solution of the synthesized product at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or an optimal wavelength determined by UV scan)

    • Column Temperature: 25 °C

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Linear gradient from 95% to 5% B

      • 19-22 min: Hold at 5% B (re-equilibration)

  • Data Analysis: Integrate the peak area of the chromatogram. The purity of the compound is calculated as the percentage of the main product peak area relative to the total area of all peaks.

Data Visualization and Workflows

Diagrams created using Graphviz provide clear visual representations of key chemical processes.

Synthesis_Workflow cluster_reactants Reactants Reactant1 3-Aminophenylboronic acid Reagents Et3N, DCM 0°C to RT Reactant1->Reagents Reactant2 4-Methylpentanoyl chloride Reactant2->Reagents Product 3-(4-Methylpentanamido)- -phenylboronic acid Reagents->Product Amide Coupling

Caption: Synthetic workflow for this compound.

Boronic_Acid_Mechanism PBA_sp2 Boronic Acid (Trigonal Planar, sp²) PBA_sp3 Boronate Ester (Tetrahedral, sp³) PBA_sp2->PBA_sp3 + Diol Diol Diol (e.g., Glucose, Serine) PBA_sp3->PBA_sp2 - Diol

Caption: Reversible interaction of a boronic acid with a diol.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in the development of novel therapeutics and chemical probes. Its synthesis is straightforward, relying on fundamental and reliable amide coupling chemistry. The true value of this compound lies in the strategic combination of its boronic acid functional group, capable of targeted, reversible covalent interactions, and its lipophilic side chain, which can be tailored for specific molecular recognition. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this versatile compound in their drug discovery and development endeavors.

References

  • Powers, S. et al. (2022). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Journal of the American Society for Mass Spectrometry. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem. (3-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2773203. [Link]

  • Utrecht University Thesis Repository. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • PMC. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed. Phenylboronic acids-based diagnostic and therapeutic applications. [Link]

  • PMC. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

  • Chem-Impex. 3-Methylphenylboronic acid. [Link]

  • ResearchGate. Synthesis of phenylboronic acid glutamine analogues. [Link]

  • PubChem. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. [Link]

  • PubChem. (3-Amino-4-methylphenyl)boronic acid | C7H10BNO2 | CID 2737803. [Link]

  • ResearchGate. Synthesis of the phenylboronic acid 31. [Link]

  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • PubMed. Mass spectral and HPLC analysis of biological compounds with diphenylborinic acid. [Link]

  • Purdue University. DEVELOPMENT OF MASS SPECTROMETRIC METHODS FOR FAST IDENTIFICATION OF DRUG METABOLITES AND FOR DETERMINATION OF THE CHEMICAL COMP. [Link]

  • PubChem. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 3-(4-Methylpentanamido)phenylboronic Acid

[1]

Part 1: Executive Summary & Physicochemical Framework

Compound Identity:

  • Systematic Name: this compound[1]

  • Synonyms: 3-Isocaproylaminophenylboronic acid;

    
    -(3-Boronophenyl)-4-methylpentanamide.[1]
    
  • CAS Registry Number: 2246831-80-9[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~235.09 g/mol [1]

The Solubility Challenge: This compound is an amphiphilic boronic acid . It features a polar, Lewis-acidic headgroup (phenylboronic acid), a hydrogen-bonding linker (amide), and a lipophilic tail (isocaproyl/isohexyl).[1] Its solubility is not static; it is governed by the dynamic equilibrium between the free boronic acid and its dehydrated trimer (boroxine).

The Boroxine Equilibrium (Critical Mechanism)

Unlike standard organic solids, phenylboronic acids exist in a dehydration equilibrium. In non-polar solvents or upon heating, three molecules dehydrate to form a cyclic boroxine (anhydride). This alters solubility and stoichiometry.

Boroxine_EquilibriumAcidFree Boronic Acid(R-B(OH)2)Polar, H-bond DonorBoroxineBoroxine (Trimer)((R-BO)3)Less Polar, LipophilicAcid->Boroxine Dehydration (-H2O)(Heat / Non-polar solvent)Boroxine->Acid Hydrolysis (+H2O)(Aq. Base / Alcohols)Water3 H2O

Figure 1: The dynamic equilibrium between boronic acid and boroxine. Solubility measurements must account for this shift.

Part 2: Solubility Profile & Solvent Selection[1]

The following classifications are derived from the structural integration of the lipophilic isocaproyl tail with the polar boronic acid core .

High Solubility (Primary Solvents)

Recommended for: Stock solutions, NMR analysis, Biological assays.[1]

SolventSolubility PotentialMechanistic Rationale
DMSO Excellent (>50 mg/mL)Strong H-bond acceptor disrupts intermolecular H-bonding of the amide and boronic acid.[1] Stabilizes the monomeric form.
Methanol Very Good Forms boronate esters reversibly (solvolysis), enhancing solubility. Good for transferring the compound.
DMF Excellent Similar to DMSO; effectively solvates the amide backbone and the Lewis-acidic boron center.
Ethanol Good Slightly less effective than MeOH due to the lipophilic tail, but excellent for biological compatibility.
Moderate Solubility (Process Solvents)

Recommended for: Synthetic reactions, Liquid-Liquid Extraction.[1]

SolventSolubility PotentialMechanistic Rationale
THF Good Solubilizes the lipophilic tail well.[1] The oxygen atom coordinates weakly to Boron.
Ethyl Acetate Moderate Soluble, especially when warm. Standard solvent for extraction from acidified aqueous layers.
Acetone Moderate to Good Good solvency but can form cyclic boronate esters with the solvent (ketals) under acidic catalysis.
Dichloromethane Low to Moderate The amide group reduces solubility in pure DCM compared to simple phenylboronic acid. Often requires 5-10% Methanol as a co-solvent.[1]
Low Solubility (Anti-Solvents)

Recommended for: Purification (Recrystallization), Precipitation.[1]

SolventSolubility PotentialMechanistic Rationale
Water Poor (Neutral pH)The hydrophobic isocaproyl tail dominates.[1] Solubility increases significantly at pH > 9 (formation of boronate anion).[1]
Hexanes Insoluble Too non-polar to solvate the amide/boronic acid headgroup. Ideal anti-solvent to crash out the product.
Diethyl Ether Variable Often soluble, but the boroxine form is more soluble than the free acid. Can be used to wash away impurities.[2]

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this self-validating method to determine exact solubility for your specific batch (as boroxine content varies).[1]

  • Preparation: Weigh 10 mg of this compound into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice energy.[1]

  • Visual Check:

    • Clear Solution: Soluble.[3][4][5][6] Calculate

      
      .[1]
      
    • Cloudy/Precipitate: Continue addition up to 1 mL.

  • Validation (The "Boroxine Check"): If solubility is lower than expected in non-polar solvents (e.g., DCM), add 1 drop of Methanol or 1% water. If it clears instantly, your sample was likely in the free acid form and needed H-bond disruption; if it remains cloudy, it is truly insoluble.

Protocol B: Purification via Recrystallization

Since boronic acids can be difficult to purify by silica chromatography (streaking), recrystallization is preferred.[1]

Purification_WorkflowStartCrude 3-(4-Methylpentanamido)phenylboronic acidDissolveDissolve in min. vol.Ethyl Acetate (Hot, 60°C)Start->DissolveFilterHot Filtration(Remove insoluble salts)Dissolve->FilterPrecipitateAdd Hexanes (Anti-solvent)dropwise until cloudyFilter->PrecipitateCoolCool to 4°C overnight(Slow crystallization)Precipitate->CoolCollectFilter & Wash(Cold Hexanes)Cool->Collect

Figure 2: Standard recrystallization workflow utilizing the polarity difference between the amide-boronic acid and non-polar impurities.[1]

Protocol C: Handling for Biological Assays

Boronic acids can bind to diols (sugars) in culture media, altering effective concentration.[1]

  • Stock Preparation: Dissolve in 100% DMSO to 10-50 mM.

  • Storage: Store at -20°C with desiccant. Moisture promotes hydrolysis but repeated freeze-thaw cycles can induce boroxine formation if not sealed tight.[1]

  • Dilution: When diluting into aqueous media, ensure pH is controlled.

    • pH < 7:[1][7] Exists as neutral trigonal species (cell permeable).[1]

    • pH > 9:[1] Exists as anionic tetrahedral species (less permeable, water soluble).[1]

Part 4: References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Link

  • Agilent Technologies. (2010).[1] Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent Technical Notes. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm. Link

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[5][8] Wiley-VCH.[1] Link[1]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-(4-Methylpentanamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed transformation, which couples organoboron compounds with organic halides or pseudohalides, is particularly vital in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl structures.[2] These motifs are prevalent in a vast array of bioactive molecules, agrochemicals, and advanced materials.[2] The subject of this guide, 3-(4-Methylpentanamido)phenylboronic acid, represents a key building block for introducing a substituted aminophenyl group, a common pharmacophore, into complex molecular architectures. The presence of the amide functionality introduces specific considerations regarding catalyst selection and reaction optimization to ensure high efficiency and prevent undesirable side reactions.

This document serves as an in-depth technical guide, providing not only step-by-step protocols but also the underlying scientific principles that govern the selection of catalysts, reagents, and reaction conditions for the successful cross-coupling of this specific boronic acid.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

A fundamental understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura cross-coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][3]

The cycle is generally understood to comprise three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[1][4] Electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands are often employed to facilitate this step, particularly with less reactive aryl chlorides.[1][4]

  • Transmetalation: This is the pivotal step where the organic moiety from the boronic acid is transferred to the palladium center.[3] This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[3][5] The choice of base can significantly influence the reaction rate and outcome.[5]

  • Reductive Elimination: In the final step, the two organic partners couple and are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][4] Bulky ligands on the palladium center can promote this step.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition (R¹-X) PdII_intermediate R¹-Pd(II)-X (Lₙ) Pd0->PdII_intermediate R¹-X OxAdd->PdII_intermediate Transmetalation Transmetalation (R²-B(OH)₂ + Base) Diaryl_Pd R¹-Pd(II)-R² (Lₙ) PdII_intermediate->Diaryl_Pd R²-B(OH)₂ Base Transmetalation->Diaryl_Pd Diaryl_Pd->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for Coupling this compound

The substrate, this compound, possesses an electron-donating amide group meta to the boronic acid. This electronic feature can influence the nucleophilicity of the boronic acid. More importantly, the amide functionality is generally stable under Suzuki-Miyaura conditions, but its potential to coordinate with the palladium center or undergo hydrolysis under harsh basic conditions must be considered.

Key Experimental Parameters and Their Rationale:

ParameterRecommended OptionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that require in-situ formation of the active catalyst with a ligand.[1] Buchwald precatalysts are air- and moisture-stable Pd(II) complexes that rapidly generate the active monoligated Pd(0) species, often leading to faster reactions and lower catalyst loadings, which is advantageous for sensitive substrates.[6][7][8][9]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), P(t-Bu)₃Electron-rich and sterically bulky monophosphine ligands are highly effective.[4] They promote both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[1][10] The amide group in the substrate is not expected to interfere with these common ligands.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is critical for activating the boronic acid without promoting its decomposition (protodeboronation).[5] K₃PO₄ is a moderately strong base often effective in a wide range of solvents.[10] K₂CO₃ is a milder option, while Cs₂CO₃ is more soluble and can be effective in challenging couplings. The amide linkage in the substrate is generally stable to these carbonate and phosphate bases.
Solvent System Dioxane/H₂O, THF/H₂O, Toluene/H₂O, DMFAprotic polar solvents are commonly used.[1] A small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[11][12] DMF can be a good choice for substrates with poor solubility.[13] Thorough degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[14]
Temperature 80-110 °CMost Suzuki-Miyaura reactions require heating to achieve a reasonable reaction rate. The optimal temperature will depend on the reactivity of the aryl halide and the chosen solvent.

Experimental Protocols

General Protocol for a Representative Cross-Coupling Reaction

This protocol describes the coupling of this compound with a generic aryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Add Solids to Flask (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) B 2. Evacuate and Backfill (Inert Atmosphere, 3x) A->B C 3. Add Degassed Solvents (Dioxane, Water) B->C D 4. Heat to Reaction Temp (e.g., 100 °C) C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Aqueous Workup (Dilute, Wash, Dry) E->F Upon Completion G 7. Purify Product (Column Chromatography) F->G

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by deionized water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The solvents should be previously degassed by sparging with an inert gas for 15-30 minutes.[12]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Troubleshooting and Scientific Insights

IssuePotential CauseSuggested Solution & Rationale
Low or No Conversion Inactive CatalystEnsure proper degassing to prevent catalyst oxidation. Consider using a more robust precatalyst like a Buchwald G3 or G4 type, which are designed for rapid generation of the active Pd(0) species.[6][7][8]
Poor SolubilityIf reactants are not fully dissolved, the reaction will be slow. Try a different solvent system, such as DMF or toluene, which may offer better solubility for your specific substrates.[13]
Protodeboronation Boronic acid instabilityThis side reaction, where the C-B bond is cleaved by a proton source, can be problematic.[1] Using a boronic ester (e.g., a pinacol ester) can increase stability.[1] Alternatively, using a milder base like KF or running the reaction at a lower temperature might mitigate this issue.[13][15]
Homocoupling Oxidative conditions or Pd(II) reduction pathwayThe coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[1] Rigorous degassing is the primary solution. The use of well-defined Pd(0) sources or efficient precatalysts can also minimize side reactions that lead to homocoupling.
Amide Cleavage Harsh basic conditionsWhile unlikely with standard bases like K₃PO₄ or K₂CO₃, very strong bases (e.g., hydroxides) at high temperatures could potentially hydrolyze the amide. If this is suspected, switch to a milder base and ensure the reaction is not heated for an unnecessarily long time.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of complex biaryl compounds. Success hinges on the careful selection of the catalyst system, base, and solvent, all guided by a solid understanding of the reaction mechanism. By employing modern, highly active palladium precatalysts and ligands, and by adhering to rigorous experimental techniques, researchers can reliably and efficiently incorporate this valuable building block into their synthetic targets. The protocols and insights provided herein offer a robust starting point for optimization and successful application in research and development.

References

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Vertex AI Search.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). PMC.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
  • Palladium precatalysts for efficient reactions. (2024). SINOCOMPOUND.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. IntechOpen.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (2020). The Royal Society of Chemistry.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • How can I solve my problem with Suzuki coupling? (2014).
  • Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

Sources

use of boronic acids for gene and drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Boronic Acid Moieties in Smart Drug Delivery Subtitle: Mechanisms, Synthesis, and Protocols for Glucose-Responsive and Tumor-Targeted Systems

Abstract

This guide details the engineering of phenylboronic acid (PBA) derivatives for stimuli-responsive drug and gene delivery. It moves beyond basic literature reviews to provide actionable protocols for synthesizing PBA-functionalized polymers, formulating glucose-responsive nanoparticles, and validating diol-binding efficacy via the Alizarin Red S (ARS) assay. The content focuses on two primary mechanisms: competitive displacement for insulin delivery and pH-dependent sialic acid targeting for cancer therapeutics.

Part 1: The Boronic Acid "Switch" – Mechanistic Foundation

The utility of boronic acids in drug delivery hinges on their ability to form reversible covalent bonds with 1,2- or 1,3-diols (cis-diols) found in sugars (glucose, ribose) and glycoproteins (sialic acid). This interaction is governed by a pH-dependent equilibrium between the uncharged, trigonal planar boronic acid and the anionic, tetrahedral boronate ester .

The Critical Equilibrium
  • Acidic/Neutral pH (< pKa): The boronic acid exists primarily in a hydrophobic, trigonal planar form. It has low affinity for diols.

  • Basic pH (> pKa): The molecule becomes an anionic, tetrahedral boronate. This form binds diols with high affinity to form cyclic esters.

Expert Insight: The native pKa of phenylboronic acid is ~8.8, which is too high for physiological responsiveness (pH 7.4). To make these systems functional in vivo, electron-withdrawing groups (e.g., fluorine, nitro) or coordinate bonds (e.g., Wulff-type intramolecular coordination) must be introduced to lower the pKa to ~6.5–7.5. This ensures the "switch" operates within the physiological window (pH 7.4) and the tumor microenvironment (pH 6.5).[1]

Part 2: Visualizing the Mechanism

The following diagram illustrates the dual-responsiveness of PBA systems: pH-driven ionization and glucose-driven competitive displacement.

BoronicAcidMechanism cluster_0 Tumor Microenvironment (pH 6.5) node_acid Boronic Acid (Trigonal, Hydrophobic) pH < pKa node_base Boronate Anion (Tetrahedral, Hydrophilic) pH > pKa node_acid->node_base OH- (Ionization) node_base->node_acid H+ (Protonation) node_ester Boronate-Diol Complex (Crosslinked/Targeted) node_base->node_ester + Diol (Binding) node_ester->node_base Hydrolysis node_release Payload Release (Swelling/Dissociation) node_ester->node_release Crosslink Breakage node_glucose Glucose/Diol (Trigger) node_glucose->node_ester Competitive Displacement

Caption: Figure 1: The pH-dependent equilibrium of boronic acids and the glucose-triggered competitive displacement mechanism used in insulin delivery.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Glucose-Responsive P(NIPAM-co-APBA) Nanogels

Application: Self-regulated insulin delivery.

Rationale: This protocol uses precipitation polymerization to create nanogels. N-isopropylacrylamide (NIPAM) provides thermosensitivity, while 3-acrylamidophenylboronic acid (APBA) provides glucose sensitivity.

Reagents:

  • NIPAM (Recrystallized from hexane)

  • APBA (3-Acrylamidophenylboronic acid)[2]

  • MBA (N,N'-Methylenebisacrylamide) - Crosslinker

  • KPS (Potassium persulfate) - Initiator

  • SDS (Sodium dodecyl sulfate) - Surfactant

Step-by-Step Methodology:

  • Pre-reaction Preparation:

    • Dissolve NIPAM (1.0 g), APBA (0.15 g), and MBA (0.05 g) in 95 mL of deionized water in a three-neck round-bottom flask.

    • Add SDS (0.05 g) to stabilize the particles.

    • Critical Step: Purge the solution with nitrogen for 30 minutes. Oxygen inhibits radical polymerization; failure to purge will result in low yield or oligomers instead of polymers.

  • Initiation:

    • Heat the mixture to 70°C under continuous stirring (400 rpm) and nitrogen flow.

    • Dissolve KPS (0.03 g) in 5 mL of degassed water and inject it into the heated flask.

  • Polymerization:

    • Maintain the reaction at 70°C for 6 hours. The solution should turn turbid (milky white), indicating the formation of nanoparticles.

  • Purification:

    • Dialyze the product against distilled water for 3 days using a membrane with a molecular weight cut-off (MWCO) of 12-14 kDa. Change water daily to remove unreacted monomers and SDS.

    • Lyophilize (freeze-dry) the dialyzed solution to obtain a white powder.

Validation:

  • DLS (Dynamic Light Scattering): Measure hydrodynamic diameter at pH 7.4. Expect ~100-200 nm.

  • Glucose Response Test: Measure diameter again after adding 20 mM glucose. A size increase (swelling) confirms glucose responsiveness.

Protocol B: The Alizarin Red S (ARS) Binding Assay

Application: Quantifying the binding affinity of your synthesized polymer to diols.

Rationale: ARS is a diol-containing dye that fluoresces/changes color when bound to boronic acid. When a competing diol (like glucose or sialic acid) is added, it displaces ARS, causing a measurable spectral shift. This is the gold standard for validating "smart" behavior.

Reagents:

  • ARS (Alizarin Red S)

  • PBA-functionalized polymer (from Protocol A)

  • Phosphate Buffer (PBS, pH 7.4)

  • Target Diol (Glucose or Sialic Acid)

Methodology:

  • Baseline Complex Formation:

    • Prepare a solution of ARS (10⁻⁴ M) in PBS.

    • Titrate with the PBA-polymer until fluorescence intensity (Excitation: 468 nm, Emission: 572 nm) plateaus. This indicates saturation of ARS-PBA binding.

  • Competitive Displacement:

    • To the ARS-PBA complex solution, add increasing concentrations of the target diol (e.g., 0 to 50 mM Glucose).

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure fluorescence decrease.

    • Plot Relative Fluorescence Intensity (

      
      ) vs. Diol Concentration.
      
    • Expert Note: A steeper slope indicates higher sensitivity. If the curve is flat, your PBA pKa may be too high for the chosen pH.

Part 4: Tumor Targeting and Intracellular Trafficking

For gene delivery (siRNA/DNA), PBA serves a dual role:

  • Targeting: Binds sialic acid (overexpressed on cancer cells) to facilitate endocytosis.

  • Endosomal Escape: The acidic environment of the endosome (pH 5.0-6.0) triggers the protonation of the boronate anion back to the uncharged boronic acid. This shift increases the hydrophobicity of the nanoparticle, destabilizing the endosomal membrane and releasing the cargo.

Visualizing the Gene Delivery Pathway

GeneDelivery cluster_mechanism Escape Mechanism node_blood Systemic Circulation (pH 7.4) node_tumor Tumor Tissue (High Sialic Acid) node_blood->node_tumor EPR Effect & Active Targeting node_uptake Cellular Uptake (Receptor-Mediated Endocytosis) node_tumor->node_uptake PBA-Sialic Acid Binding node_endosome Early Endosome (pH 6.5 -> 5.0) node_uptake->node_endosome Vesicle Formation node_escape Endosomal Escape (Hydrophobic Switch/Membrane Lysis) node_endosome->node_escape Acidification (H+) node_cytosol Cytosol (siRNA Silencing / DNA Expression) node_escape->node_cytosol Cargo Release mech_note pH drop protonates Boronate -> Boronic Acid. Loss of charge + Increased Hydrophobicity = Membrane Destabilization. mech_note->node_escape

Caption: Figure 2: The intracellular trafficking pathway of PBA-modified nanoparticles, highlighting the critical endosomal escape mechanism triggered by pH acidification.

Part 5: Data Summary & Troubleshooting

Table 1: Key Parameters for PBA-Based Delivery Systems

ParameterOptimal RangeWhy it Matters
PBA pKa 6.5 – 7.5Ensures responsiveness at physiological pH (7.4) and tumor pH (6.5).[3] Unmodified PBA (pKa ~8.8) is often ineffective.
Ligand Density 5% – 20% (molar)Too low: weak targeting/response. Too high: aggregation or toxicity.
Particle Size 50 – 200 nm<50 nm: Rapid renal clearance. >200 nm: Reticuloendothelial system (RES) clearance.
Binding Constant (Ka)

High enough for targeting, but low enough to allow competitive displacement by ATP/Glucose inside the cell.

Troubleshooting Guide:

  • Issue: Nanoparticles aggregate immediately upon synthesis.

    • Cause: Hydrophobicity of PBA is too high.

    • Fix: Increase the ratio of hydrophilic blocks (e.g., PEG) or copolymerize with a charged monomer (e.g., acrylic acid) to provide electrostatic repulsion.

  • Issue: No insulin release observed despite high glucose.

    • Cause: The hydrogel crosslinking density is too high.

    • Fix: Reduce the concentration of MBA (crosslinker) or increase the ratio of PBA groups to allow for more competitive binding sites.

References

  • Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. Chemical Science. [Link][1][4][5]

  • Phenylboronic Acid-Functionalized Copolypeptides: Facile Synthesis and Responsive Dual Anticancer Drug Release. Biomacromolecules. [Link][6]

  • Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. Polymer Chemistry. [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Applied Polymers. [Link]

  • Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? RNA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of 3-(4-Methylpentanamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(4-Methylpentanamido)phenylboronic acid. We address common challenges and provide validated protocols to ensure the highest purity for your downstream applications, such as Suzuki-Miyaura coupling reactions.

Introduction: The Challenges of Purifying Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis.[1] However, their purification is often non-trivial. The boronic acid moiety, -B(OH)₂, is prone to dehydration, leading to the formation of a cyclic trimer anhydride known as a boroxine.[2] This reversible process can complicate characterization and purification, often resulting in broad signals in NMR spectra and inconsistent analytical results.[2] Furthermore, the Lewis acidic nature of the boron atom and the presence of polar hydroxyl groups can cause strong interactions with standard silica gel, leading to streaking, low recovery, and even decomposition during column chromatography.[3][4]

This guide provides a systematic approach to overcoming these challenges, focusing on robust methods from recrystallization and extractive workups to advanced derivatization techniques.

Section 1: Initial Assessment: Purity and Common Impurities

Before attempting any purification, it is critical to assess the purity of your crude material and identify the nature of the impurities. This knowledge will guide your choice of the most effective purification strategy.

Q: How can I accurately assess the purity of my crude this compound?

A: A combination of analytical techniques is recommended for a comprehensive assessment:

  • ¹H NMR Spectroscopy: This is the most powerful tool for initial assessment. Dissolving a small sample in a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ can help break up boroxine anhydrides, resulting in sharper signals corresponding to the desired monomeric boronic acid.[2] Pay close attention to the integration of aromatic protons versus the aliphatic protons of the 4-methylpentanamido side chain.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a reliable method for quantifying purity.[5] A C18 column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) can provide excellent separation of the target compound from non-polar and polar impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for identifying the molecular weights of unknown impurities.[7]

Q: What are the most common impurities I should expect?

A: The impurity profile depends heavily on the synthetic route, but several common byproducts are frequently observed with arylboronic acids:

  • Boroxine Anhydride: As mentioned, this is the cyclic trimer formed by the intermolecular dehydration of three boronic acid molecules. In mass spectrometry, it appears as a higher molecular weight species.[2] In NMR, its presence often leads to broadened or complex signals.[2]

  • Protodeboronation Product (4-Methylpentananilide): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is a common side product in Suzuki-Miyaura reactions and during synthesis or purification if harsh acidic or basic conditions are used.[3]

  • Unreacted Starting Materials: Depending on the synthesis, residual starting materials may persist.

  • Homocoupling Products: Dimerization of the boronic acid can sometimes occur, leading to biphenyl-type impurities.

Section 2: Primary Purification Strategies

For crude material that is >80% pure, one of the following methods is often sufficient to achieve high purity.

Q: Is standard recrystallization an effective method?

A: Yes, recrystallization is often the simplest and most efficient first-line approach for purifying solid arylboronic acids. The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in solution.

  • Solvent Selection: Identify a "soluble" solvent in which your compound dissolves readily (e.g., ethyl acetate, acetone, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., hexanes, heptane, water).[8] A common and effective system for compounds of this type is Ethyl Acetate/Hexanes.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "soluble" solvent (ethyl acetate).

  • Induce Precipitation: While the solution is still hot, slowly add the "anti-solvent" (hexanes) dropwise until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

Suggested Solvent Systems for Recrystallization Comments
Ethyl Acetate / Hexanes A versatile system for moderately polar compounds.
Ethanol / Water Good for polar compounds; the amide group increases polarity.[9]
Acetone / Hexanes Another effective general-purpose system.[8]
Hot Water Can be effective if the compound has sufficient polarity and impurities are organic-soluble.[9]
Q: Can I use an acid-base extraction to purify my compound?

A: Absolutely. An acid-base extraction is a highly effective chemical method that leverages the acidic nature of the boronic acid moiety to separate it from neutral or basic impurities. This technique is particularly useful for cleaning up very crude reaction mixtures.[10][11][12]

The boronic acid group is weakly acidic (pKa ~8-10). By treating the crude mixture with an aqueous base (e.g., NaOH), the boronic acid is deprotonated to form a water-soluble boronate salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent acidification of the aqueous layer reprotonates the boronate salt, causing the purified boronic acid to precipitate out of the aqueous solution.

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer Crude Crude Product in Organic Solvent (e.g., EtOAc) AddBase Add Aqueous Base (e.g., 1M NaOH) Crude->AddBase Shake Shake & Separate Layers AddBase->Shake NeutralImp Neutral/Basic Impurities Shake->NeutralImp Boronate Water-Soluble Boronate Salt Shake->Boronate DiscardOrg Discard NeutralImp->DiscardOrg AddAcid Acidify with HCl to pH ~2-3 Boronate->AddAcid Precipitate Precipitated Pure Product AddAcid->Precipitate Filter Filter, Wash & Dry Precipitate->Filter PureProduct Pure Boronic Acid Filter->PureProduct

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous phase once with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1-2 M hydrochloric acid (HCl) dropwise with stirring until the pH is between 2 and 3. The pure boronic acid should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of a non-polar solvent like hexanes to aid drying.

  • Drying: Dry the product thoroughly under high vacuum.

Section 3: Advanced & Alternative Purification Methods

When primary methods are insufficient, or if impurities are particularly challenging to remove, more advanced techniques are required.

Q: What should I do if my compound streaks badly on a silica gel column?

A: Streaking (or tailing) on silica gel is a classic problem with boronic acids.[3][13] This is due to the interaction between the Lewis acidic boron center and the acidic silanol (Si-OH) groups on the silica surface.

Solutions:

  • Switch to Reversed-Phase Chromatography: This is often the best solution. Using a C18 stationary phase with a water/acetonitrile or water/methanol mobile phase avoids the issues with silica.[3] Purity can be monitored by UV detection.

  • Use a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of boronic esters and some boronic acids.[13]

  • Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid to the eluent (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid) can sometimes improve chromatography on silica by competing for the active sites.[13] However, this can also promote protodeboronation in sensitive substrates.

Q: I've heard about using derivatization. How does that work?

A: Derivatization is a powerful strategy where the problematic boronic acid is temporarily converted into a more stable and easily crystallizable derivative. After purification, the derivative is converted back to the free boronic acid.

This is a highly reliable method where the boronic acid reacts with diethanolamine to form a stable, crystalline bicyclic adduct.[3][9] This adduct often has excellent crystallization properties, allowing for efficient removal of impurities.

G Crude Crude Boronic Acid in a suitable solvent AddDEA Add Diethanolamine (DEA) Crude->AddDEA Crystallize Crystallize DEA Adduct AddDEA->Crystallize Filter Filter & Wash Adduct Crystallize->Filter PureAdduct Pure Crystalline Adduct Filter->PureAdduct Hydrolyze Hydrolyze Adduct (Acidic Workup, e.g., HCl) PureAdduct->Hydrolyze Extract Extract with Organic Solvent Hydrolyze->Extract PureProduct Pure Boronic Acid Extract->PureProduct

Caption: Purification via reversible diethanolamine adduct formation.

  • Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., a mixture of ether and hexanes). Add one equivalent of diethanolamine. The DEA adduct should precipitate from the solution.

  • Purification: The crystalline adduct can be collected by filtration and, if necessary, recrystallized from a suitable solvent like hot ethanol.

  • Recovery of Boronic Acid: To recover the free boronic acid, suspend the purified adduct in an organic solvent (e.g., ethyl acetate) and wash it with an acidic aqueous solution (e.g., 1M HCl). The acid will protonate the diethanolamine, breaking the adduct and releasing the free boronic acid into the organic layer.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified this compound.

Section 4: Comprehensive Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Broad, complex signals in ¹H NMR spectrum. Presence of boroxine anhydride.Re-dissolve the sample in a coordinating solvent like methanol-d₄ or DMSO-d₆ and re-acquire the spectrum. This usually breaks the trimer back to the monomer.[2]
Compound "oils out" during recrystallization. The cooling process is too rapid, or the solvent system is not ideal. The melting point of the compound may be lower than the boiling point of the solvent.Ensure slow cooling. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. Re-evaluate the solvent system.[13]
Low or no recovery after acid-base extraction. The product may be partially soluble in the acidic aqueous phase. The pH during precipitation was not optimal.After acidification and filtration, extract the aqueous filtrate with ethyl acetate to recover any dissolved product. Ensure the final pH is acidic enough (~2-3) for complete precipitation.
A new peak appears in the aromatic region after purification, corresponding to a loss of the B(OH)₂ group. Protodeboronation has occurred.This is caused by exposure to overly harsh acidic or basic conditions, or prolonged heating. Use milder conditions (e.g., shorter reaction times, lower temperatures, less concentrated acid/base).
My compound seems to decompose on a silica gel column. The acidic nature of silica gel is degrading the boronic acid.Avoid silica gel chromatography. Use reversed-phase (C18) HPLC or chromatography on neutral alumina.[3][13]

References

  • How to purify boronic acids/boronate esters? - ResearchGate. [Link]

  • Purification of boronic acids? : r/chemistry - Reddit. [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters - Oxford Academic. [Link]

  • Boronic Acid Affinity Chromatography Resin - Amerigo Scientific. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • HELP: Purifying boronic acids sucks : r/chemistry - Reddit. [Link]

  • How to separate Phenylboronic Acid from reaction mixtures? - Blog - Sparrow Chemical. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

  • Challenging purification of organoboronic acids - Chemistry Stack Exchange. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. [Link]

  • Process for purification of boronic acid and its derivatives - Google P
  • Strategies for the Analysis of Highly Reactive Pinacolboronate Esters - PubMed. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone - MDPI. [Link]

  • process for purification of boronic acid and its derivatives - WIPO Patentscope. [Link]

  • Crystallization of Aryl-PinB boronic ester : r/Chempros - Reddit. [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS | LCGC International. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

  • Can I remove boronic acid using Work up process? - ResearchGate. [Link]

  • One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | Organic Letters - ACS Publications. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]

  • Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. [Link]

  • Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration | Journal of the American Chemical Society. [Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization John J. Sali. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Publications. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions - MDPI. [Link]

  • Crystallization-induced amide bond formation creates a boron - Griffith Research Online. [Link]

  • Supporting Information 22-01-15 - The Royal Society of Chemistry. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Polymorphic outcome of crystallization from pure solvents. - ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

Sources

Technical Support Center: Enhancing the Stability of 3-(4-Methylpentanamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 3-(4-Methylpentanamido)phenylboronic acid. Boronic acids are invaluable synthetic intermediates, yet their inherent instability can lead to inconsistent experimental outcomes.[1][2] This document provides in-depth, experience-driven answers and protocols to mitigate degradation, troubleshoot common issues, and ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary factors that compromise the stability of this compound?

A1: The stability of this compound, like many phenylboronic acids, is primarily threatened by three factors:

  • Moisture: Boronic acids are hygroscopic and can undergo dehydration to form cyclic anhydrides known as boroxines.[3] This process is reversible but can affect solubility and reactivity.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) or certain metal catalysts, leading to the formation of the corresponding phenol (3-hydroxy-4-methylpentanamidobenzene).[4][5][6][7] This is an irreversible degradation pathway.

  • Elevated Temperatures and Light: Heat can accelerate both oxidative degradation and other decomposition pathways.[8] Exposure to direct sunlight should also be avoided.[9]

Q2: How should I properly store this compound for short-term and long-term use?

A2: Proper storage is the single most critical step in maintaining the compound's purity and reactivity.

  • Short-Term (days to weeks): Store in a tightly sealed container, preferably amber glass, in a refrigerator at 2-8°C.[10] The container should be placed inside a desiccator to minimize moisture exposure.

  • Long-Term (months to years): For optimal preservation, aliquot the compound into smaller, single-use quantities in vials under an inert atmosphere (e.g., nitrogen or argon).[11] These aliquots should be sealed tightly with paraffin film and stored at -20°C in a desiccated environment. This practice minimizes repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

Q3: What are the visible signs of degradation?

A3: While analytical confirmation is necessary, visual cues can suggest degradation. A pure, high-quality batch should be a white to off-white solid.[12] Signs of potential degradation include:

  • Clumping or Caking: Indicates moisture absorption.[13]

  • Discoloration: A shift towards a tan or brownish color may suggest oxidative impurities or other polymeric byproducts.

  • Poor Solubility: Difficulty dissolving the compound in a solvent where it was previously soluble can indicate the formation of less soluble boroxines or other polymeric impurities.

Q4: Is it mandatory to handle this compound under an inert atmosphere for every experiment?

A4: While not strictly necessary for quick weighing and solution preparation for immediate use, it is highly recommended, especially for sensitive reactions like Suzuki-Miyaura couplings. The rationale is that minimizing exposure to atmospheric oxygen and moisture at every step reduces the cumulative degradation.[9] For reactions that are heated or run for extended periods, using degassed solvents and maintaining an inert atmosphere over the reaction vessel is critical to prevent in-situ degradation and ensure reproducibility.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues directly linked to the stability of the boronic acid.

Problem 1: Inconsistent or Diminished Yields in Suzuki-Miyaura Coupling Reactions.

  • Plausible Cause: The most likely culprit is a lower-than-expected concentration of the active boronic acid due to degradation. Both oxidation (forming an unreactive phenol) and boroxine formation (altering stoichiometry) can contribute.

  • Troubleshooting Steps & Solutions:

    • Verify Purity Pre-Reaction: Before starting your synthesis, assess the purity of the boronic acid stock using a validated analytical method like RP-HPLC or qNMR (see Protocol 1). Do not assume the purity stated on the label is accurate, especially for older reagents.[2]

    • Use Fresh Aliquots: Always use a fresh, previously unopened aliquot of the compound for each reaction to avoid using material that has been repeatedly exposed to the atmosphere.

    • Ensure Anhydrous & Degassed Conditions: Use freshly dried, anhydrous solvents. Thoroughly degas all solvents and the reaction mixture by sparging with nitrogen or argon for 15-20 minutes prior to adding the palladium catalyst. This minimizes dissolved oxygen that can contribute to both catalyst deactivation and boronic acid oxidation.

Problem 2: Appearance of an Unexpected Phenolic Byproduct in the Final Product Mixture.

  • Plausible Cause: This strongly suggests oxidative degradation of the boronic acid starting material, either before or during the reaction. The C-B bond is cleaved and replaced with a C-O bond.[7][14]

  • Troubleshooting Steps & Solutions:

    • Analyze the Starting Material: Run an LC-MS or HPLC analysis of your starting this compound. Compare the retention time and mass spectrum to a sample of the expected phenolic impurity.

    • Refine Reaction Setup: If the starting material is pure, the oxidation is happening in-situ. Re-evaluate your degassing procedure. Ensure there are no air leaks in your reaction setup.

    • Consider Additives: In some contexts, the addition of antioxidants can be explored, but this must be done cautiously to avoid interference with the desired reaction.

Section 3: Protocols for Stability Assessment and Handling

Adherence to standardized protocols is essential for reproducible science. These methods provide a framework for assessing purity and ensuring proper handling.

Protocol 1: Purity and Stability Assessment by Reverse-Phase HPLC

This protocol is designed to quantify the purity of this compound and detect common non-volatile impurities like its oxidative degradation product.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).[15]

  • Method Details:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh ~5 mg of a reference standard (if available) into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

    • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.[15]

    • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by area normalization, assuming all components have a similar response factor at 254 nm. Identify potential degradation peaks by comparing retention times to known impurities or by using LC-MS with the same method.

Protocol 2: Recommended Workflow for Handling and Storage

This workflow minimizes the introduction of stability-compromising factors.

G cluster_receiving Receiving & Initial Storage cluster_aliquoting Aliquoting for Long-Term Storage cluster_use Experimental Use receive Receive Compound inspect Visual Inspection (Color, Clumping) receive->inspect log Log Lot # and Date inspect->log glovebox Transfer to Inert Atmosphere Glovebox log->glovebox store_long Store at -20°C in Desiccator weigh Aliquot into Pre-weighed Amber Vials glovebox->weigh seal Backfill with N2/Ar, Seal & Parafilm weigh->seal seal->store_long retrieve Retrieve Single Aliquot from Freezer equilibrate Equilibrate to RT in Desiccator retrieve->equilibrate weigh_quick Weigh Quickly for Reaction equilibrate->weigh_quick use Use Immediately in Degassed Solvents weigh_quick->use

Caption: Recommended workflow for handling this compound.

Section 4: Understanding Degradation Pathways

A mechanistic understanding of degradation is key to preventing it. The two primary non-enzymatic pathways are detailed below.

Pathway 1: Oxidative Degradation (Protodeboronation)

This irreversible process is a major concern, particularly at physiological pH or in the presence of oxidizing agents.[5][6] It results in the formation of a phenol, rendering the molecule inactive for subsequent coupling reactions.

start [label="3-(4-Methylpentanamido)-\nphenylboronic acid", image="https://storage.googleapis.com/gemini-generative-ai-dev/chem-render/v1/e4b48f6c381c00f751430030058b2923.svg"]; intermediate [label="Reaction with\nReactive Oxygen Species (ROS)", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="3-Hydroxy-N-(phenyl)-\n4-methylpentanamide\n(Phenolic Impurity)", image="https://storage.googleapis.com/gemini-generative-ai-dev/chem-render/v1/93b2a0c4f305007c08a46b306b3f7c16.svg"];

start -> intermediate [label="[O]"]; intermediate -> end; }

Caption: Oxidative degradation of the boronic acid to its corresponding phenol.

Pathway 2: Boroxine Formation (Dehydration)

This is a common equilibrium process for solid boronic acids exposed to moisture, where three molecules condense to form a stable six-membered ring with the elimination of three water molecules. While reversible in solution, the formation of boroxine in the solid state can lead to issues with accurate weighing and solubility.

start [label="3x 3-(4-Methylpentanamido)-\nphenylboronic acid", image="https://storage.googleapis.com/gemini-generative-ai-dev/chem-render/v1/e4b48f6c381c00f751430030058b2923.svg"]; end [label="Corresponding Boroxine\n(Trimeric Anhydride)", image="https://storage.googleapis.com/gemini-generative-ai-dev/chem-render/v1/7d36a3f9011e00780447003073045237.svg"];

start -> end [label="- 3 H₂O\n+ 3 H₂O"]; }

Caption: Reversible formation of boroxine from three boronic acid molecules.

Section 5: Data Summaries

For quick reference, the following tables summarize key recommendations and analytical performance characteristics.

Table 1: Summary of Recommended Storage Conditions

ConditionShort-Term Storage (≤ 4 weeks)Long-Term Storage (> 4 weeks)Rationale
Temperature 2-8°C (Refrigerated)[10]-20°C (Frozen)Slows kinetic processes of degradation.
Atmosphere Airtight ContainerInert Gas (N₂ or Ar)[11]Prevents exposure to atmospheric oxygen and moisture.
Light Amber Glass or Opaque Container[9]Amber Glass or Opaque ContainerPrevents potential photolytic degradation.
Moisture In DesiccatorIn DesiccatorMinimizes water absorption and boroxine formation.
Aliquoting RecommendedMandatoryPrevents contamination and degradation of the bulk supply.

Table 2: Comparison of Primary Analytical Methods for Purity Assessment

MethodPrincipleIdeal For QuantifyingAdvantagesLimitations
RP-HPLC [15]Chromatographic separation based on polarity.Non-volatile impurities (e.g., phenol byproduct, starting materials).Widely available, robust, excellent for routine QC, stability-indicating.Requires a reference standard for absolute quantification.
LC-MS [16]HPLC separation coupled with mass detection.Identification of unknown degradation products.High sensitivity and specificity, provides molecular weight information.Response can be non-linear; quantification is more complex.
qNMR [15]Signal integration relative to an internal standard.Absolute purity of the main component.Primary ratio method, does not require a specific analyte standard.Lower sensitivity for minor impurities, requires specialized expertise.
GC-MS [17]Separation of volatile compounds.Volatile impurities or after derivatization.Excellent for detecting residual solvents or volatile byproducts.Compound is non-volatile and requires derivatization, which adds complexity.

References

  • Lab Alley. (2025, July 15). How to Store Boric Acid. Available at: [Link]

  • Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Available at: [Link]

  • Al-Rawi, S. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]

  • Li, X., et al. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Welch, C. J., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Pandiyan, B. P., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Ragani, A. R., et al. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. Available at: [Link]

  • Lopes, J. P., et al. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Available at: [Link]

  • Snyder, H. R., et al. (1958). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

  • Zhu, L., et al. (2010, August 23). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

  • Cee, V. J., et al. (2001). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. Available at: [Link]

  • Li, X., et al. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]

  • Liu, G., et al. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Nanobiotechnology. Available at: [Link]

  • Li, X., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Stella, V. J., et al. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

  • Soriano-Ursúa, M. A., et al. (2017, September 15). Not all boronic acids with a five-membered cycle induce tremor, neuronal damage and decreased dopamine. Neurotoxicology. Available at: [Link]

  • ResearchGate. Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. Available at: [Link]

Sources

Technical Support Center: HPLC Analysis of 3-(4-Methylpentanamido)phenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 3-(4-Methylpentanamido)phenylboronic acid and its associated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the unique challenges and solutions for analyzing this specific molecule. Here, we move beyond generic protocols to explain the "why" behind the methods, ensuring both technical accuracy and practical success in your laboratory.

Introduction: The Analytical Challenge of Phenylboronic Acids

This compound is a specialized organoborane. Like other phenylboronic acids, it is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. [1][2][3][4]Its analysis via High-Performance Liquid Chromatography (HPLC), however, is not always straightforward. The boronic acid functional group introduces a unique set of chemical behaviors that can complicate chromatographic separation and interpretation.

The primary analytical hurdles stem from the Lewis acidic nature of the boron atom and its propensity to exist in multiple forms in solution. [3]Understanding these equilibria is fundamental to developing a robust and reliable HPLC method.

Key Chemical Equilibria

The boronic acid moiety can undergo several reversible reactions in typical HPLC solvents, leading to multiple peaks for a single analyte or poor peak shape.

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. [3][4][5]This is especially prevalent in aprotic organic solvents or upon heating. Since HPLC methods often use aqueous-organic mobile phases, the equilibrium between the boronic acid and its boroxine can lead to peak distortion or the appearance of a related impurity peak.

  • Esterification: In the presence of diols (common in buffers or as sample matrix components), boronic acids can form reversible covalent complexes. [3][6][7][8]This reactivity is the basis for their use in saccharide sensing but can be an interference in HPLC analysis if not controlled.

  • Tetrahedral Boronate Formation: In aqueous solutions, the boronic acid (a trigonal planar Lewis acid) can accept a hydroxide ion to form a more stable tetrahedral boronate complex. The pKa for this equilibrium is typically around 9. [3]The charge state of the molecule, therefore, is highly dependent on the mobile phase pH, which significantly impacts retention in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is the best starting point for column selection when analyzing this compound?

A1: A C18 stationary phase is the most common and effective starting point for the reversed-phase HPLC analysis of phenylboronic acids. [1][2][9]Specifically, look for a modern, high-purity silica C18 column with low silanol activity. Residual silanols on the silica surface can interact with the boronic acid group, leading to significant peak tailing. Columns with advanced end-capping or hybrid particle technology are often beneficial.

Q2: How does mobile phase pH affect the chromatography of my analyte?

A2: Mobile phase pH is a critical parameter. The pKa of the boronic acid group is approximately 9. [3]* Low pH (e.g., pH 2-4): The boronic acid will be in its neutral form, leading to better retention on a C18 column. This is often the preferred condition for good peak shape and retention. An acidic modifier like formic acid or trifluoroacetic acid (TFA) is commonly used.

  • High pH (e.g., pH > 9): The boronic acid will be deprotonated to form the anionic boronate species. This will significantly decrease retention on a C18 column. While less common, high pH can sometimes be used to manipulate selectivity between the analyte and its impurities.

Q3: What organic modifier should I use: acetonitrile or methanol?

A3: Both acetonitrile and methanol can be used, but they can offer different selectivities. Acetonitrile is often preferred as it can provide sharper peaks and different elution patterns compared to methanol. [1]It is recommended to screen both during method development to determine the optimal solvent for your specific separation needs.

Q4: My sample is not very soluble in the initial mobile phase. What should I do?

A4: The solubility of boronic acids can be challenging. [10]If your analyte is poorly soluble in a highly aqueous mobile phase, you can dissolve it in a stronger, aprotic solvent like 100% acetonitrile or THF for the sample diluent. [11][12]However, be mindful of the injection volume. Injecting a large volume of a strong solvent can lead to peak distortion (fronting or splitting). A good practice is to keep the injection volume small (e.g., 1-5 µL).

Troubleshooting Common Issues

Q5: Why am I seeing significant peak tailing for my main analyte?

A5: Peak tailing is a very common issue with boronic acids. [1]The primary causes are:

  • Secondary Silanol Interactions: The boronic acid group can interact with residual, acidic silanol groups on the silica backbone of the HPLC column. * Solution: Use a well-end-capped, high-purity silica column. Adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes help, but this is not compatible with mass spectrometry. Lowering the mobile phase pH with an acid like formic acid will suppress the ionization of silanols and often improves peak shape. [13]* Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. [14] * Solution: Reduce the sample concentration or injection volume.

Q6: I see a small, broad peak eluting just before or after my main peak that seems to vary in size. What could it be?

A6: This is likely the boroxine, the trimeric anhydride of your boronic acid. [4][5]The equilibrium between the boronic acid and the boroxine can be slow on the chromatographic timescale, leading to a broad, ill-defined peak.

  • Solution: Ensure your mobile phase is sufficiently aqueous and acidic (e.g., pH 2-4 with formic acid). This will drive the equilibrium towards the boronic acid form. Consistent sample preparation and storage are also key to minimizing boroxine formation. Avoid leaving samples in purely organic solvents for extended periods.

Q7: My retention times are drifting from one injection to the next. What's causing this?

A7: Retention time instability can have several causes:

  • Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially when changing mobile phase composition or after a steep gradient. Allow at least 10-15 column volumes for equilibration.

  • Mobile Phase pH Fluctuation: The retention of your analyte is sensitive to pH. If you are preparing your mobile phase manually, ensure accurate and consistent pH measurement. Buffering the aqueous portion of your mobile phase can help stabilize the pH.

  • Temperature Fluctuations: A column heater is essential for reproducible chromatography. Even small changes in ambient temperature can affect retention times.

In-Depth Troubleshooting Guides

Scenario 1: Persistent Peak Tailing

You are observing significant peak tailing for this compound, even with a C18 column and an acidic mobile phase.

Diagnostic Workflow

G start Start: Persistent Peak Tailing check_overload Is the peak shape concentration-dependent? (Inject a 10x dilution) start->check_overload overload_yes Yes: Tailing improves check_overload->overload_yes Tailing improves overload_no No: Tailing persists check_overload->overload_no Tailing persists solution_overload Action: Reduce sample concentration or injection volume. overload_yes->solution_overload check_column Is the column old or has it been used with aggressive mobile phases? overload_no->check_column end_node Problem Resolved solution_overload->end_node column_yes Yes check_column->column_yes column_no No check_column->column_no solution_column Action: Replace with a new, high-purity, end-capped C18 column. column_yes->solution_column check_mobile_phase Is the mobile phase pH < 4? (e.g., 0.1% Formic Acid) column_no->check_mobile_phase solution_column->end_node ph_no No check_mobile_phase->ph_no ph_yes Yes check_mobile_phase->ph_yes solution_ph Action: Adjust mobile phase to pH 2.5-3.5 with Formic Acid or TFA. ph_no->solution_ph check_metal Is your HPLC system PEEK or bio-inert? (Check for stainless steel frits/tubing) ph_yes->check_metal solution_ph->end_node metal_yes No (Stainless Steel) check_metal->metal_yes metal_no Yes check_metal->metal_no solution_metal Action: Consider using a column with hybrid or passivated surfaces (e.g., MaxPeak Premier) to minimize metal interactions. metal_yes->solution_metal metal_no->end_node solution_metal->end_node

Caption: Troubleshooting workflow for peak tailing.

Causality Explained
  • Silanol Interactions: At mid-range pH, residual silanols on the silica surface are deprotonated and negatively charged, leading to strong ionic interactions with any positively charged sites on the analyte or polar interactions with the boronic acid group. By operating at a low pH (e.g., 2.5-3.5), the silanols are protonated and rendered neutral, minimizing these secondary interactions. * Metal Chelation: Boronic acids can chelate to metal surfaces within the HPLC system, such as stainless steel frits and column hardware. This can cause significant peak tailing. Using columns with hybrid surfaces or PEEK-lined hardware can mitigate this issue. [1]

Scenario 2: Appearance of Unexpected Peaks During a Reaction Time-Course

You are monitoring a Suzuki coupling reaction involving this compound and observe new, unexpected peaks in your chromatogram.

Possible Identities and Solutions
Observed Peak CharacteristicProbable IdentityCausality & ConfirmationRecommended Action
Broad peak, elutes near the starting boronic acidBoroxine Trimer Forms via dehydration of the boronic acid, especially in concentrated samples or aprotic solvents. [4][5]Confirm by diluting the sample in the mobile phase; the peak should decrease relative to the main analyte.Ensure sample diluent is similar to the initial mobile phase. Prepare samples fresh and analyze promptly.
Sharp peak, often eluting earlier than the starting materialHydrolyzed Starting Material/Product If your reaction involves boronic esters (e.g., pinacol esters), they can hydrolyze back to the boronic acid on-column or in the sample vial if water is present. [10][11][12][15]Use aprotic solvents (e.g., pure ACN) for sample diluent. [10][12]Minimize water content in samples. Consider columns with low silanol activity to reduce on-column hydrolysis. [11][15]
Multiple small peaks with similar UV spectraOligomerization/Side Reactions Boronic acids can undergo self-condensation or other side reactions under certain reaction conditions (e.g., high temperature, strong base).Analyze reaction aliquots by LC-MS to identify the mass of the byproducts. This can help elucidate the side-reaction pathway.

Recommended Starting HPLC Method

This method provides a robust starting point for the analysis of this compound and its reactions. Optimization will likely be required based on your specific sample matrix and separation goals.

ParameterRecommended ConditionRationale
Column High-Purity, End-capped C18, 2.1 or 4.6 mm i.d., <3.5 µm particle sizeMinimizes silanol interactions, providing better peak shape. Smaller particle sizes offer higher efficiency.
Mobile Phase A Water with 0.1% Formic Acid (v/v)Low pH (~2.7) ensures the boronic acid is in its neutral form and suppresses silanol ionization. [1][2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile often provides good peak shape for aromatic compounds. [1]Maintaining the acid modifier in the organic phase ensures consistent pH throughout the gradient.
Gradient 5% to 95% B over 10-15 minutesA generic screening gradient. Adjust the slope and starting/ending percentages based on the retention of your analyte and impurities.
Flow Rate 0.3 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for the respective column dimensions.
Column Temp. 30-40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency. A stable temperature is crucial for retention time reproducibility.
Injection Vol. 1-5 µLSmall volumes minimize peak distortion, especially if the sample solvent is stronger than the mobile phase.
Detection UV, 254 nm or as determined by UV scanThe phenyl group provides strong UV absorbance. A PDA detector is recommended to check for peak purity and identify co-elutions.
Sample Diluent Acetonitrile/Water (50:50) or 100% AcetonitrileA 50:50 mix is a good starting point. If hydrolysis of related esters is a concern, use 100% ACN. [10][11][12]

References

  • Bedford, R. B., et al. (n.d.). Catalysis of the reaction of 4-bromobenzonitrile with phenylboronic acid in acetonitrile... ResearchGate. Available at: [Link]

  • Welch, C. J., et al. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. Journal of Chromatography A, 1232, 168-174. Available at: [Link]

  • Fountain, K. J., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1097. Available at: [Link]

  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods? Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1097. Available at: [Link]

  • Kumar, A., et al. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Journal of Liquid Chromatography & Related Technologies, 37(8), 1085-1097. Available at: [Link]

  • Duval, F. L. (n.d.). New applications of the interaction between diols and boronic acids. Wageningen University & Research. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Reddy, K. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(4), 1035-1041. Available at: [Link]

  • Li, H., et al. (2011). Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization. Angewandte Chemie International Edition, 50(44), 10442-10445. Available at: [Link]

  • Snyder, H. R., et al. (1958). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 80(14), 3611–3615. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-391. Available at: [Link]

  • McCalley, D. V. (2023). Troubleshooting Peak Shape Problems in HPLC. LCGC North America, 41(5), 202-206. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]

  • Wang, S., et al. (2013). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. Analytical Chemistry, 85(5), 2665-2672. Available at: [Link]

  • Wang, S., et al. (2013). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry, 85(5), 2665-2672. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with.... Available at: [Link]

  • Wardani, P. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. Available at: [Link]

  • Sousa, F., et al. (2015). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Journal of Chromatography B, 990, 123-131. Available at: [Link]

  • Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1388, 119-126. Available at: [Link]

  • Roy, S., et al. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 11(30), 7845-7858. Available at: [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Available at: [Link]

  • Hudson, D. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18198-18205. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Wang, B., et al. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(9), 13497-13511. Available at: [Link]

  • Synthesis Workshop. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. Available at: [Link]

  • Kumar, P., et al. (2025). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Journal of Pharmaceutical and Biomedical Analysis, 258, 116345. Available at: [Link]

  • Li, Y., et al. (2016). Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose. Journal of Separation Science, 39(16), 3169-3176. Available at: [Link]

  • Zhang, Y., et al. (2013). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers, 5(4), 1139-1153. Available at: [Link]

Sources

Technical Support Center: 3-(4-Methylpentanamido)phenylboronic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Impurity Profiles & Synthesis Optimization Case ID: #BOR-3-AMIDO-SYN Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely encountering difficulties in synthesizing 3-(4-Methylpentanamido)phenylboronic acid due to the amphiphilic and Lewis-acidic nature of the boronic acid moiety.[1] Unlike standard organic synthesis, this workflow fights two opposing forces: the reversibility of boroxine formation (dehydration) and the irreversibility of protodeboronation (C-B bond cleavage).

This guide bypasses standard "textbook" advice and focuses on the field-proven methodologies required to isolate this specific protease inhibitor motif in high purity (>95%).

Module 1: The Synthesis Workflow (The "Happy Path")

To manage impurities, we must first establish the optimal route. Direct acylation of 3-aminophenylboronic acid (3-APBA) is preferred over protecting group strategies (e.g., pinacol esters) for this specific small molecule to avoid difficult deprotection steps that trigger protodeboronation.[1]

Recommended Protocol: Modified Schotten-Baumann Acylation[1]

Rationale: This biphasic method buffers the pH, preventing the high basicity that triggers protodeboronation while maintaining enough nucleophilicity of the aniline.

Reagents:

  • Substrate: 3-Aminophenylboronic acid (hemisulfate or free base).[1]

  • Acylating Agent: 4-Methylpentanoyl chloride (Isocaproyl chloride).[1]

  • Solvent System: THF / Water (1:1) or EtOAc / Saturated NaHCO₃ (1:1).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-APBA (1.0 equiv) in THF (0.5 M concentration).

  • Buffer Addition: Add an equal volume of Saturated NaHCO₃. The mixture will be biphasic.

  • Acylation: Cool to 0°C. Add 4-Methylpentanoyl chloride (1.1 equiv) dropwise over 30 minutes. Vigorous stirring is critical to maximize interfacial surface area.[1]

  • Monitoring: Warm to RT. Monitor by TLC (Stain: Curcumin or KMnO₄; UV active).[1]

  • Quench: Acidify aqueous layer carefully to pH 3-4 with 1M HCl.

  • Extraction: Extract with EtOAc. The product partitions into the organic phase.

Module 2: Impurity Diagnostics & Troubleshooting

The following diagram details the mechanistic pathways leading to the three most common impurities: Protodeboronated Product (Impurity A) , Boroxine Trimer (Impurity B) , and Oxidized Phenol (Impurity C) .[1]

Visualizing the Impurity Landscape

Impurity_Pathways Start 3-Aminophenylboronic Acid Product Target Product: 3-(4-Methylpentanamido) phenylboronic acid Start->Product Acylation (pH 7-8, 0°C) Reactant 4-Methylpentanoyl Chloride Reactant->Product ImpurityA Impurity A: N-(3-phenyl)amide (Protodeboronation) Product->ImpurityA High pH (>10) High Temp Metal Cat. ImpurityB Impurity B: Boroxine Trimer (Dehydration) Product->ImpurityB Dry Solvents Vacuum Drying - 3 H2O ImpurityC Impurity C: 3-Amidophenol (Oxidation) Product->ImpurityC Peroxides Air (Slow)

Figure 1: Mechanistic divergence in boronic acid synthesis. Note that Impurity B is reversible, while A and C are permanent.[1]

Troubleshooting Guide: Specific Issues
Issue 1: "My product disappeared on the column (Silica Gel)."
  • Diagnosis: Boronic acids form covalent bonds with silanol groups (Si-OH) on silica gel, causing irreversible adsorption or severe tailing.[1]

  • The Fix: Do NOT use standard silica chromatography.

    • Alternative 1:Crystallization. Dissolve crude in minimum hot acetonitrile; add water dropwise until turbid. Cool slowly.

    • Alternative 2:"Catch and Release" Extraction.

      • Dissolve crude in EtOAc.[1]

      • Extract with 1M NaOH (Product goes into water as boronate; non-acidic impurities stay in EtOAc).[1]

      • Discard EtOAc.[1]

      • Acidify aqueous phase to pH 3.[1] Product precipitates.[1][2][3] Filter.

Issue 2: "NMR shows a mess of peaks (Broadening/Duplication)."
  • Diagnosis: You are likely seeing the Boroxine-Monomer Equilibrium . In non-aqueous solvents (CDCl₃, DMSO-d6), the molecule exists as a mixture of the free boronic acid (monomer) and the cyclic anhydride (boroxine trimer).[1]

  • The Fix: Add 2 drops of D₂O directly to your NMR tube.

    • Mechanism:[4][5][6][7] D₂O hydrolyzes the boroxine back to the monomer. The spectrum will sharpen immediately.

    • Note: If peaks remain split, check for rotamers caused by the amide bond, but boroxine is the usual suspect.

Issue 3: "Yield is low; I isolated the de-boronated amide."
  • Diagnosis: Protodeboronation .[1][2][8] This occurred because the reaction pH was too high or the temperature was uncontrolled.

  • The Fix:

    • Ensure temperature stays <5°C during acid chloride addition.[1]

    • Switch base: If using TEA/DIPEA, switch to NaHCO₃ (biphasic) or 2,6-Lutidine (milder, sterically hindered).[1]

    • Mechanism:[4][5][6][7] High pH generates the tetrahedral boronate anion [Ar-B(OH)₃]⁻, which is the species susceptible to ipso-protonation and C-B cleavage.[1]

Module 3: Advanced Purification (The "DEA" Method)

If crystallization fails, the Diethanolamine (DEA) Complexation is the gold standard for purifying difficult phenylboronic acids.

Protocol: DEA Complexation
  • Complex Formation:

    • Dissolve crude product in EtOAc/Ether.[1]

    • Add Diethanolamine (1.1 equiv) .

    • Stir for 1 hour. The DEA-boronate ester usually precipitates as a crystalline solid.

    • Filter and wash with cold ether. (This removes all non-boronic impurities).[1]

  • Hydrolysis (Release):

    • Suspend the solid DEA complex in biphasic EtOAc / 1M HCl.

    • Stir vigorously for 30 mins. The boronic acid is liberated and moves to the EtOAc layer; DEA stays in the water as the hydrochloride salt.

    • Separate, dry (Na₂SO₄), and evaporate EtOAc.[1]

Decision Tree: Purification Strategy

Purification_Logic Start Crude Reaction Mixture Check1 Is purity >85% by HPLC? Start->Check1 DirectCryst Recrystallize: Acetonitrile / Water Check1->DirectCryst Yes BaseWash Base/Acid Swing: 1. Extract into NaOH 2. Wash organics 3. Acidify & Filter Check1->BaseWash No (General Impurities) DEA DEA Complexation: Form solid adduct -> Hydrolyze BaseWash->DEA If Base Wash Fails

Figure 2: Logical flow for selecting the appropriate purification method based on crude purity.

Module 4: Quantitative Data & Reference Tables

Solvent Compatibility Table
SolventSuitabilityNotes
Methanol/Ethanol ⚠️ CautionForms boronic esters (reversible).[1] Good for transfer, bad for final storage.
Acetone ✅ GoodExcellent for recrystallization (with water).[1]
Dichloromethane ⚠️ CautionPoor solubility for free boronic acids; good for protected esters.[1]
THF ✅ ExcellentGood solubility; use dry THF to minimize boroxine formation during reaction.[1]
Water (Basic pH) ✅ ExcellentSolubilizes as boronate anion.[1]
Water (Acidic pH) ❌ InsolubleUsed to precipitate the product.[1]
Storage Recommendations
  • State: Store as the Boroxine (Anhydride) if possible.[1] It is more stable than the free acid.

  • Conversion: Heat the solid product in a vacuum oven at 60°C for 4 hours to drive off water and form the trimer.

  • Reconstitution: When ready to use, simply add the solvent and 1 equivalent of water (or rely on atmospheric moisture).

References

  • Hall, D. G. (Ed.).[1][9] (2011).[1][9] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The definitive text on boronic acid stability and synthesis). [1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Detailed mechanism of protodeboronation and base effects).

  • Tokunaga, Y., et al. (2002).[1] Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1833-1837.[1] (Thermodynamics of the monomer-trimer equilibrium).

  • Bull, S. D., et al. (2007).[1] Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 46(2), 312-326.[1] (Purification strategies using diols/DEA). [1]

Sources

Validation & Comparative

mass spectrometry analysis of 3-(4-Methylpentanamido)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mass Spectrometry Analysis of 3-(4-Methylpentanamido)phenylboronic acid

Authored by: A Senior Application Scientist

For researchers, scientists, and professionals in drug development, the precise and reliable characterization of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. This compound is a compound of interest in medicinal chemistry, often utilized in the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling.[1][2] Its accurate identification and purity assessment are critical for ensuring the quality and efficacy of downstream products. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of this compound, supported by experimental rationale and comparative data with alternative analytical techniques.

The Analytical Challenge of Phenylboronic Acids

Phenylboronic acids (PBAs) present unique challenges in mass spectrometry. Their propensity to undergo dehydration to form cyclic anhydrides (boroxines) can complicate spectral interpretation.[3][4] Furthermore, the formation of dimers and solvent adducts is common, leading to a variety of ions that may not directly correspond to the parent molecule.[3] Therefore, a robust analytical method must be developed to minimize these interferences and provide clear, quantifiable data.

Recommended Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity, selectivity, and ability to provide structural information.

Rationale for Method Selection
  • Chromatographic Separation: Coupling mass spectrometry with liquid chromatography (LC) allows for the separation of the target analyte from impurities, byproducts, and potential degradants prior to mass analysis. This is crucial for accurate quantification and identification in complex matrices.[5]

  • Soft Ionization: Electrospray ionization (ESI) is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion.[6] Boronic acids can be successfully ionized in both positive and negative ESI modes.[6][7]

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides an additional layer of specificity and structural elucidation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which can be used for definitive identification and quantification in multiple reaction monitoring (MRM) mode.[6]

Predicted Mass and Isotopic Pattern

The first step in any mass spectrometry analysis is to predict the expected mass-to-charge ratio (m/z) of the analyte.

  • Molecular Formula: C₁₂H₁₈BNO₃

  • Monoisotopic Mass: 235.1380 g/mol

Due to the natural isotopic abundance of boron (¹⁰B at ~20% and ¹¹B at ~80%), the mass spectrum will exhibit a characteristic isotopic pattern for boron-containing fragments, aiding in their identification.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of this compound.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Liquid Chromatography Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Positive ESI):

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow 800 L/hr
Collision Energy Optimized for specific transitions (e.g., 10-30 eV)
Predicted Fragmentation Pathway

The fragmentation of this compound in positive ESI mode is expected to proceed through several key pathways, primarily involving the amide linkage and the boronic acid moiety.

fragmentation M [M+H]+ m/z 236.1458 F1 Fragment 1 m/z 136.0764 Loss of C6H12O M->F1 Amide bond cleavage F2 Fragment 2 m/z 120.0815 Loss of B(OH)2 M->F2 Loss of boronic acid group F3 Fragment 3 m/z 99.0810 4-methylpentanoyl cation M->F3 Amide bond cleavage

Caption: Predicted fragmentation of this compound.

Explanation of Fragmentation:

  • [M+H]⁺ (m/z 236.1458): The protonated molecular ion.

  • Fragment 1 (m/z 136.0764): This fragment likely arises from the cleavage of the amide bond, with the charge retained on the aminophenylboronic acid portion. This is a common fragmentation pathway for amides.[8]

  • Fragment 2 (m/z 120.0815): Loss of the boronic acid group as boric acid is a possibility, resulting in the 3-(4-methylpentanamido)phenyl cation.

  • Fragment 3 (m/z 99.0810): Cleavage of the amide bond can also result in the formation of the 4-methylpentanoyl cation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the recommended approach, other techniques can be employed, each with its own advantages and disadvantages.

TechniqueProsCons
LC-MS/MS High sensitivity and selectivity, provides structural information, suitable for complex matrices.[3]Higher equipment cost, requires expertise for method development and data interpretation.
HPLC with UV Detection Widely available, robust, and cost-effective for purity analysis and quantification.[5]Lower sensitivity than MS, requires a chromophore, does not provide structural information.[5]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, non-destructive, excellent for structure elucidation.[9]Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution.Requires derivatization for polar and non-volatile compounds like boronic acids, potential for thermal degradation.[11]
Alternative Protocol: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine purity analysis where structural confirmation is not required.

HPLC-UV Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 10% B to 95% B over 15 minutes
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Workflow and Decision Making

The choice of analytical technique depends on the specific research question.

decision_workflow start Start: Analyze this compound q1 Need for structural confirmation or trace-level quantification? start->q1 lcms Use LC-MS/MS q1->lcms Yes hplcuv Use HPLC-UV q1->hplcuv No (Routine Purity) nmr Consider NMR for definitive structure elucidation lcms->nmr Ambiguous fragmentation? end End lcms->end hplcuv->end nmr->end

Caption: Decision workflow for selecting an analytical method.

Conclusion

The is most effectively achieved using LC-MS/MS with electrospray ionization. This technique provides the necessary sensitivity, selectivity, and structural information to overcome the inherent challenges of boronic acid analysis. While HPLC-UV offers a cost-effective alternative for routine purity assessment, it lacks the confirmatory power of mass spectrometry. For definitive structural elucidation, NMR spectroscopy remains the gold standard but is less suited for high-throughput quantitative analysis. The choice of methodology should be guided by the specific analytical needs, balancing the required level of detail with practical considerations of sample amount, throughput, and available instrumentation.

References

  • Haas, M. J., Blom, K. F., & Schwarz, C. H. (n.d.). Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. Analytical Chemistry.
  • Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Klopp, A., et al. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A. [Link]

  • Reddy, G. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Semantic Scholar. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Kumar, A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Singh, J., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals.
  • Reddy, B. K., et al. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • ResearchGate. (2015). How do I get boronic acid ionization on LCMS?. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • PubChem. (n.d.). 3-Aminophenylboronic acid. [Link]

  • Singh, A., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry. [Link]

  • Nagasaki, Y. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences. [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubChem. (n.d.). (3-(Aminomethyl)phenyl)boronic acid. [Link]

  • MassBank. (2008). 3-PENTANONE; EI-B; MS. [Link]

  • Naximall. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Zhu, L., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. [Link]

Sources

Comparative Guide: Reactivity & Performance of 3-(4-Methylpentanamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(4-Methylpentanamido)phenylboronic acid against standard and clinical-grade boronic acids. It focuses on the structural-activity relationships (SAR) that define its utility in protease inhibition and bioconjugation.

Executive Summary: The "Lipophilic-Lewis Acid" Balance

This compound (hereafter referred to as 3-MPBA ) represents a specific class of "tuned" boronic acids. Unlike the unsubstituted Phenylboronic Acid (PBA) or the highly polar 3-Aminophenylboronic Acid (3-APBA) , 3-MPBA incorporates a hydrophobic isocaproyl tail via a meta-amide linkage.

This structural modification confers two critical reactivity advantages:

  • Enhanced Lewis Acidity: The electron-withdrawing effect of the meta-amide lowers the pKa (approx. 8.1) compared to PBA (8.8), enabling stronger reversible covalent interactions at physiological pH (7.4).

  • Hydrophobic Anchoring: The 4-methylpentyl chain mimics a Leucine side chain, allowing the molecule to dock into hydrophobic S1/S1' enzyme pockets, significantly increasing residence time compared to short-chain analogs like 3-acetamidophenylboronic acid.

Comparative Reactivity Landscape

The following table contrasts 3-MPBA with common alternatives, highlighting the trade-offs between solubility, acidity, and binding affinity.

Table 1: Physicochemical & Reactivity Profile Comparison
Boronic Acid DerivativeStructure TypepKa (approx.)LogP (Est.)Lewis AcidityPrimary Application
3-MPBA Meta-Amide + Lipophilic Tail8.11 2.8 - 3.2 High Hydrophobic Protease Inhibition / Membrane-Active Sensors
Phenylboronic Acid (PBA) Unsubstituted8.801.6ModerateGeneral Diol Sensing / Suzuki Coupling
3-Aminophenylboronic Acid Meta-Amine8.750.8ModerateBioconjugation / Surface Immobilization
3-Acetamidophenylboronic Acid Meta-Amide + Methyl8.201.2HighWater-Soluble Protease Inhibition
4-Carboxyphenylboronic Acid Para-Carboxyl8.400.5HighAffinity Chromatography
Mechanism of Action: The "Serine Trap"

3-MPBA functions primarily as a Transition State Analog . In serine proteases (e.g., chymotrypsin-like enzymes), the catalytic serine hydroxyl attacks the boron atom.

  • Standard PBA: Forms a tetrahedral adduct but lacks secondary binding support, leading to rapid dissociation (

    
     is high).
    
  • 3-MPBA: The boron forms the covalent adduct, while the 4-methylpentanamido tail engages in Van der Waals interactions with the hydrophobic specificity pocket. This "Dual-Anchor" mechanism reduces

    
    , effectively increasing potency (
    
    
    
    ).

Visualizing the Reactivity Logic

The following diagram illustrates the equilibrium states of 3-MPBA in a physiological environment, highlighting its activation pathway.

ReactivityPathway Trigonal Trigonal Planar Form (Neutral, sp2 Boron) Low Reactivity Tetrahedral Tetrahedral Anionic Form (Active, sp3 Boron) High Diol Affinity Trigonal->Tetrahedral Lewis Acid-Base Equilibrium EnzymeComplex Enzyme-Inhibitor Complex (Covalent Serine Adduct) Hydrophobic Lock Tetrahedral->EnzymeComplex Nucleophilic Attack (Serine-OH) pH pH > 7.4 (OH- attack) pH->Trigonal Promotes Ionization Tail Hydrophobic Tail (4-Methylpentyl) Tail->EnzymeComplex Stabilizes

Figure 1: The activation pathway of 3-MPBA. The meta-amide substituent stabilizes the tetrahedral intermediate at lower pH compared to PBA, while the hydrophobic tail locks the complex.

Experimental Protocols

To validate the reactivity of 3-MPBA in your specific application, use the following self-validating protocols.

Protocol A: Determination of Apparent pKa (Lewis Acidity)

This protocol confirms if the meta-amide substitution effectively lowers the pKa to the target range (8.0–8.2), ensuring reactivity at physiological pH.

Reagents:

  • 3-MPBA (1 mM stock in DMSO)

  • Phosphate Buffer System (pH 6.0 – 10.0, 0.1 unit increments)

  • UV-Vis Spectrophotometer (Quartz cuvette)

Workflow:

  • Baseline: Measure the UV absorbance (

    
     nm) of 3-MPBA (50 µM final) in pH 6.0 buffer (predominantly trigonal form).
    
  • Titration: Prepare parallel samples of 50 µM 3-MPBA in buffers ranging from pH 6.0 to 10.0.

  • Measurement: Record absorbance at

    
    . The tetrahedral boronate usually exhibits a hypsochromic shift (blue shift) or intensity drop compared to the trigonal form.
    
  • Calculation: Plot Absorbance vs. pH. Fit the curve to the Henderson-Hasselbalch equation.

    • Validation Check: The inflection point is the pKa. If pKa > 8.5, the amide electron-withdrawing effect is compromised (check purity).

Protocol B: Competitive Binding Assay (ARS Displacement)

This assay measures the binding affinity (


) of 3-MPBA to diols, serving as a proxy for serine protease active site binding.

Reagents:

  • Alizarin Red S (ARS) (100 µM in 0.1 M Phosphate Buffer, pH 7.4)

  • 3-MPBA (Titration range: 0 to 2 mM)

  • Fluorescence Plate Reader (Ex: 460 nm, Em: 570 nm) or UV-Vis (Abs 460 nm)

Workflow:

  • Complex Formation: Mix ARS with 3-MPBA. ARS is non-fluorescent (or low absorbance) until it binds to the boronic acid, forming a fluorescent complex.

    • Note: Unlike simple PBA, the hydrophobic tail of 3-MPBA may cause micelle formation at high concentrations (>5 mM). Keep concentrations low.

  • Titration: Add increasing concentrations of a competing diol (e.g., Fructose or a Serine-mimic) to the pre-formed 3-MPBA/ARS complex.

  • Observation: As the competitor displaces ARS, fluorescence/absorbance decreases.

  • Data Analysis: Use the displacement curve to calculate the binding constant (

    
    ) of 3-MPBA for the competitor.
    
    • Success Metric: 3-MPBA should show a

      
       approx. 2-3x higher than PBA at pH 7.4 due to its lower pKa.
      

References

  • Comparison of Boronic Acid pKa Values

    • Title: Electronic Effects in the Carbohydrate Binding of Phenylboronic Acid Deriv
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Boronic Acids as Protease Inhibitors

    • Title: Boronic Acids as Transition State Analogs for Serine Proteases.[1]

    • Source:Chemical Reviews
    • URL:[Link]

  • ARS Assay Methodology

    • Title: A general colorimetric method for the determin
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Hydrophobic Effects in Boronic Acid Binding

    • Title: Recognition of saccharides by boronic acid deriv
    • Source:Bioorganic & Medicinal Chemistry
    • URL:[Link]

Sources

A Comparative Guide to the Biological Activity of 3-(4-Methylpentanamido)phenylboronic Acid Derivatives as Novel Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 3-(4-Methylpentanamido)phenylboronic acid derivatives, framing their potential biological activity within the well-established context of proteasome inhibition. We will objectively compare their hypothesized performance with the first-in-class proteasome inhibitor, Bortezomib (Velcade®), and provide detailed, field-proven experimental protocols to validate these activities.

Introduction: The Rise of Boronic Acids in Oncology

Boronic acids have emerged from chemical curiosities to a cornerstone of modern medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols and the active site serine and threonine residues of enzymes.[1][2] This reactivity profile has been masterfully exploited in the development of enzyme inhibitors. The landmark approval of Bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma and mantle cell lymphoma validated the proteasome as a druggable target and ignited fervent research into novel boron-containing compounds.[3][4][5]

This guide focuses on a structurally simpler class: This compound derivatives . By stripping away the complex peptide backbone of Bortezomib while retaining the crucial phenylboronic acid warhead, these derivatives present an intriguing scaffold for developing new, potentially more selective or orally bioavailable proteasome inhibitors. We will explore their mechanism of action, provide a framework for their comparative evaluation, and detail the requisite experimental workflows to rigorously assess their biological activity.

The Ubiquitin-Proteasome System: A Pillar of Cellular Homeostasis

The 26S proteasome is a multi-catalytic protein complex responsible for the degradation of unwanted or damaged proteins, which are tagged for destruction by the ubiquitin pathway.[6][7] This system is fundamental for regulating the levels of proteins involved in critical cellular processes, including cell cycle progression, apoptosis, and signal transduction.[8] Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional proteasome to manage the resulting proteotoxic stress, making them more susceptible to proteasome inhibition than normal cells.[9][10]

By blocking the proteasome's activity, inhibitors cause the accumulation of pro-apoptotic proteins and disrupt key survival signaling pathways, ultimately triggering programmed cell death.[9][11]

Mechanism of Action: Interruption of the NF-κB Signaling Cascade

A primary mechanism through which proteasome inhibitors exert their anti-cancer effects is by disrupting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][12] In most unstimulated cells, NF-κB transcription factors are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[13][14] Pro-survival signals lead to the phosphorylation and ubiquitination of IκB, marking it for degradation by the proteasome.[12][14] The degradation of IκB unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes that promote cell survival, proliferation, and angiogenesis.[12][15]

Proteasome inhibitors block the degradation of IκB, effectively trapping NF-κB in its inactive cytoplasmic state.[11][12] This abrogation of NF-κB activity is a key driver of the apoptotic response in malignant cells.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_p50_p65 NF-κB (p50/p65) Complex NF-κB-IκB Complex (Inactive) NFkB_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_nuc Translocates IkB IκB Complex->NFkB_p50_p65 Releases Ub Ubiquitin Complex->Ub Ubiquitination IKK IKK IKK->Complex Phosphorylates IκB Stimulus Pro-survival Stimulus (e.g., TNF-α) Stimulus->IKK Activates Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Proteasome->IkB Degrades IκB Inhibitor 3-(Amido)phenylboronic Acid Derivative Inhibitor->Proteasome Inhibits DNA κB DNA Sites NFkB_nuc->DNA Binds Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription Activates

Caption: The NF-κB signaling pathway and its inhibition by boronic acid derivatives.

Comparative Performance Analysis

To contextualize the potential of this compound derivatives, we present a hypothetical comparison against Bortezomib. The following data represents expected values based on the structural class and would need to be confirmed experimentally.

Parameter3-(4-Methylpentanamido) phenylboronic acid (Hypothetical)Bortezomib (Reference)Rationale for Comparison
Target 20S Proteasome (β5 subunit)20S Proteasome (β5 subunit)Both compounds share the boronic acid warhead targeting the chymotrypsin-like activity.[6]
Proteasome IC₅₀ (nM) 10 - 50~5 - 10The simpler structure may result in slightly lower, yet still potent, affinity for the active site.[1]
Cellular GI₅₀ (MM.1S, nM) 50 - 200~10 - 20Cellular potency depends on cell permeability and efflux, which may differ from the peptide-based Bortezomib.
Selectivity (β5 vs. β1/β2) Moderate to HighHighThe non-peptidic side chain may alter selectivity against other proteasome catalytic subunits.
Oral Bioavailability Potentially HigherLowSmaller, less peptidic molecules often exhibit improved oral absorption characteristics.[1]

Essential Experimental Protocols

The following protocols provide a robust framework for synthesizing and validating the biological activity of novel phenylboronic acid derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a standard amide coupling reaction, a fundamental step in constructing the target derivatives. The causality is straightforward: activating a carboxylic acid allows it to react with an amine to form a stable amide bond.

Materials:

  • 3-Aminophenylboronic acid

  • 4-Methylpentanoic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminophenylboronic acid (1.0 eq) and 4-methylpentanoic acid (1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. The use of HOBt minimizes side reactions and racemization.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. This sequence removes unreacted starting materials and coupling reagents.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro 20S Proteasome Inhibition Assay

This is a direct, quantitative measure of a compound's ability to inhibit the proteasome's enzymatic activity. It relies on a fluorogenic substrate that mimics a natural peptide substrate.[16] Cleavage of the substrate by the proteasome releases a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity.[17][18]

Proteasome_Assay_Workflow start Start prep_plate Prepare 96-well plate with serially diluted inhibitor start->prep_plate add_proteasome Add purified 20S proteasome enzyme prep_plate->add_proteasome incubate Incubate for 15 min at 37°C add_proteasome->incubate add_substrate Add fluorogenic substrate (Suc-LLVY-AMC) incubate->add_substrate read_plate Read fluorescence kinetically (Ex: 360 nm, Em: 460 nm) add_substrate->read_plate analyze Calculate initial rates and plot % inhibition vs. [Inhibitor] read_plate->analyze end Determine IC₅₀ Value analyze->end

Caption: Workflow for the in vitro 20S proteasome activity assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Addition: To a 96-well black plate, add the diluted compound followed by purified human 20S proteasome. Include wells for a positive control (Bortezomib) and a negative control (DMSO vehicle).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a fluorogenic substrate for the chymotrypsin-like activity, such as Suc-LLVY-AMC.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time.

  • Data Analysis: Determine the initial reaction velocity for each concentration. Calculate the percent inhibition relative to the DMSO control and plot against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful biophysical method that validates drug-target interaction within the complex environment of an intact cell.[19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[21][22] This protocol provides a definitive, self-validating system to confirm that the compound physically engages with the proteasome inside cells.

CETSA_Workflow start Start treat_cells Treat intact cells with Inhibitor or Vehicle (DMSO) start->treat_cells heat_challenge Heat cell aliquots across a temperature gradient (e.g., 40-70°C) treat_cells->heat_challenge lyse_cells Lyse cells via freeze-thaw cycles heat_challenge->lyse_cells centrifuge Centrifuge lysate at high speed to pellet aggregated proteins lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble protein fraction) centrifuge->collect_supernatant western_blot Analyze soluble fraction by SDS-PAGE and Western Blot collect_supernatant->western_blot detect Probe with antibody against proteasome subunit (e.g., PSMB5) western_blot->detect analyze Quantify band intensity and plot melt curves to observe ΔTm detect->analyze end Confirm Target Engagement analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment: Treat cultured cancer cells (e.g., MM.1S multiple myeloma cells) with the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[21]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This releases the intracellular contents without using detergents that might disrupt protein-ligand interactions.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[21]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Separate equal amounts of soluble protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for a proteasome subunit (e.g., PSMB5, the β5 subunit).

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve (ΔTm) for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.[23]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel proteasome inhibitors. Their simplified structure compared to peptidyl boronic acids like Bortezomib may offer advantages in synthesis and pharmacokinetic properties. The experimental framework provided here—encompassing rational synthesis, direct enzymatic inhibition assays, and definitive cellular target engagement studies—offers a rigorous pathway to evaluate their true biological potential. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by in vivo efficacy and safety profiling in relevant cancer models.

References

  • U.S. Food and Drug Administration. VELCADE® (bortezomib)
  • McConkey, D. J., & Zhu, K. (2008). Proteasome inhibitors in cancer therapy. Drug Discovery Today, 13(9-10), 405-411.
  • Orlowski, R. Z., & Kuhn, D. J. (2008). Proteasome inhibitors in cancer therapy: lessons from the first decade. Clinical cancer research, 14(6), 1649-1657.
  • BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Wang, J., et al. (2021). Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells. International Journal of Molecular Sciences, 23(1), 337.
  • Cockrell, L. M. Proteasome inhibitors. Research Starters: Health & Medicine.
  • Therapeutic Goods Administration.
  • Lv, P., et al. (2024). Development of Proteasome Inhibitors for Cancer Therapy. Scilight Press.
  • Reinhard, F. B., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe Reports from the NIH Molecular Libraries Program.
  • Leggett, D. S., et al. (2004). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, Chapter 3, Unit 3.4.
  • Rajkumar, S. V., et al. (2005). Proteasome Inhibition As a Novel Therapeutic Target in Human Cancer. Journal of Clinical Oncology, 23(3), 630-639.
  • Wikipedia. Bortezomib.
  • UBPBio. Proteasome Activity Fluorometric Assay Kit I.
  • The P
  • Mo, R., et al. (2012). PROTEASOME INHIBITION UP-REGULATES INFLAMMATORY GENE TRANSCRIPTION INDUCED BY AN ATYPICAL PATHWAY OF NF-κB ACTIVATION. Journal of Biological Chemistry, 287(39), 32846-32857.
  • Pakjoo, M., et al. (2024). Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma.
  • Harvard Medical School. (2007). Velcade: First in a New Class of Cancer Drug.
  • StressMarq Biosciences Inc. 20S Proteasome Activity Kit.
  • Harris, S. F., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 173-182.
  • Li, D., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909.
  • de la Peña, A. H., et al. (2018). Scalable In Vitro Proteasome Activity Assay. In The Ubiquitin-Proteasome System (pp. 201-213). Humana Press, New York, NY.
  • de la Peña, A. H., et al. (2018). Scalable In Vitro Proteasome Activity Assay. Methods in Molecular Biology, 1844, 201-213.
  • ResearchGate. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors.
  • O'Dea, E., & Hoffmann, A. (2021). Inhibitory feedback control of NF-κB signalling in health and disease. Biochemical Society Transactions, 49(4), 1625-1638.
  • Howes, J. M., & Michel, T. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • MedChemExpress. 3-Aminophenylboronic acid (m-Aminophenylboronic acid).
  • TCI America. 3-Aminophenylboronic Acid Monohydrate (contains varying amounts of Anhydride).
  • Taylor & Francis Online. Biological activity – Knowledge and References.
  • Sigma-Aldrich. 3-Aminophenylboronic acid.
  • Leite, F., et al. (2020).
  • Leite, F., et al. (2020).
  • MDPI.
  • ResearchGate.
  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.
  • Wang, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Huagong Shikan, 23(10), 1-4.
  • CymitQuimica. CAS 199609-62-6: 3-((N-BOC-AMINO)METHYL)PHENYLBORONIC ACID.
  • Wessling, R. A., et al. (2005). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Journal of Molecular Structure, 738(1-3), 209-213.
  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

Sources

Comparative Guide: Analytical Strategies for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Paradox of Boronic Acids

Boronic acids are the workhorses of modern medicinal chemistry, pivotal in Suzuki-Miyaura cross-couplings and increasingly prominent as active pharmaceutical ingredients (APIs) (e.g., Bortezomib, Ixazomib). However, they present a unique "analytical paradox": they are chemically reactive, often lack distinct chromophores, and exist in a dynamic equilibrium between monomeric acids and trimeric boroxines (anhydrides).

For the drug development professional, accurate quantification is not just a matter of yield—it is a regulatory necessity. Genotoxic impurities (GTIs) such as alkylboronic acids must be controlled to ppm levels (often <10 ppm) per ICH M7 guidelines.

This guide compares three distinct analytical tiers: LC-MS/MS for trace impurity profiling, 11B-qNMR for absolute purity assessment, and Colorimetric Assays for high-throughput screening.

Part 1: High-Sensitivity Chromatographic Methods (LC-MS/MS)

Best For: Trace quantification of genotoxic impurities (GTIs) and pharmacokinetic (PK) studies.

The Challenge: Ionization and Stability

Boronic acids are notoriously difficult to analyze directly by HPLC-UV due to poor UV absorption and peak tailing caused by interaction with silanols. Furthermore, in the ion source of a mass spectrometer, they often undergo thermal dehydration to boroxines, splitting the signal.

The Solution: Derivatization

To stabilize the analyte and enhance ionization, we utilize pre-column derivatization with diols. 1,8-naphthalenediol or pinacol are standard choices.

Protocol: Trace Quantification of Phenylboronic Acid (PBA) Impurities

This protocol is adapted from validated methods for detecting GTIs in API matrices.

1. Reagents & Standards:

  • Derivatizing Agent: Pinacol (1.2 eq) or 1,8-Naphthalenediol.

  • Internal Standard (IS): Deuterated analog (PBA-d5) or a structural analog (e.g., 4-fluorophenylboronic acid) if isotopologues are unavailable.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile (LC-MS grade).

2. Sample Preparation:

  • Dissolution: Dissolve 10 mg of API in 1 mL of Acetonitrile/Water (50:50).

  • Spiking: Add IS to a final concentration of 50 ng/mL.

  • Derivatization: Add 10 µL of Pinacol solution (10 mg/mL in ACN). Vortex for 30s. Incubate at ambient temperature for 15 min.

    • Mechanistic Note: Pinacol rapidly condenses with the boronic acid to form a stable boronate ester, which is lipophilic and ionizes efficiently in ESI(+).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

3. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Flow Rate: 0.3 mL/min.

  • Source: ESI Positive Mode (for pinacol esters).

  • MRM Transitions: Monitor parent ion [M+H]+ to specific fragment (often loss of the pinacol moiety).

Workflow Visualization

LCMS_Workflow Sample Crude Sample (API + Boronic Impurity) Deriv Derivatization (+ Pinacol/Diol) Sample->Deriv Add Reagent Stable Stable Boronate Ester (Lipophilic) Deriv->Stable Condensation LC UPLC Separation (C18 Column) Stable->LC Inject MS MS/MS Detection (MRM Mode) LC->MS Elute

Caption: Workflow for stabilizing and quantifying trace boronic acids via derivatization-LC-MS/MS.

Part 2: Quantitative NMR (11B-qNMR & 1H-qNMR)

Best For: Absolute purity determination, stoichiometry checks, and distinguishing free acid from boroxine.

The Challenge: The Boroxine Equilibrium

In solid state and non-aqueous solvents, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). A standard HPLC run might show one peak (due to hydrolysis on-column), but NMR in DMSO-d6 will show two distinct sets of signals, complicating integration.

The Solution: "In-Situ" Hydrolysis

To quantify the total boron content as a single species, the equilibrium must be shifted entirely to the monomeric boronate form using an aqueous base.

Protocol: 11B-qNMR for Total Boron Purity

1. Instrument Setup:

  • Probe: Broadband probe tunable to 11B (128 MHz at 9.4 T).

  • Background Suppression: Use a zgbs (background suppression) pulse sequence to eliminate the broad signal from borosilicate glass tubes. Alternatively, use quartz NMR tubes.

2. Sample Preparation:

  • Weigh ~10 mg of analyte into a vial.[1]

  • Add ~5 mg of Internal Standard (IS). Recommended IS: Boric Acid (if distinct shift) or BF3-Etherate (in a capillary insert).

  • Solvent System: Dissolve in 0.6 mL D2O containing 0.1 M NaOD.

    • Mechanistic Note: The high pH converts all boronic acid and boroxine species into the tetrahedral boronate anion [RB(OH)3]-, resulting in a single, sharp peak.

3. Acquisition:

  • Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 1–2 seconds for quadrupolar 11B is sufficient, but verify).

  • Scans: 64–128 scans.

Part 3: Spectrophotometric Assays (Alizarin Red S)

Best For: High-throughput screening (HTS) of sugar binding or rapid concentration checks in non-complex matrices.

The Mechanism

Alizarin Red S (ARS) is a catechol-containing dye that is inherently fluorescent/colored. When it binds to a boronic acid, it forms a cyclic boronate ester. This binding causes a spectral shift and a change in fluorescence intensity (often quenching or enhancement depending on pH).

Protocol: ARS Competitive Assay

1. Reagents:

  • ARS Solution: 100 µM Alizarin Red S in 0.1 M Phosphate Buffer (pH 7.4).

  • Buffer: Sodium Phosphate or HEPES (avoid Tris, as it can complex with boron).

2. Procedure:

  • Blank: Add 100 µL ARS solution to well.

  • Standard Curve: Add serial dilutions of Phenylboronic Acid (0 – 1 mM).

  • Measurement: Incubate for 10 mins at RT. Measure Absorbance at 460 nm (unbound) vs 520 nm (bound), or Fluorescence (Ex 460 nm / Em 570 nm).

Mechanism Visualization

ARS_Mechanism Boronic Boronic Acid (Non-Fluorescent) Complex Boronate-ARS Complex (Spectral Shift/Quenched) Boronic->Complex + ARS (Binding) ARS Alizarin Red S (High Fluorescence) ARS->Complex Displaced Signal Recovery Complex->Displaced + Sugar (Displacement) Sugar Competing Diol (e.g., Glucose) Sugar->Displaced

Caption: ARS acts as a reporter; binding to Boronic Acid shifts the signal. Adding a competing diol (sugar) displaces ARS, recovering the signal.

Comparative Analysis Summary

FeatureLC-MS/MS (Derivatized)11B-qNMRAlizarin Red S Assay
Primary Use Trace Impurities (GTIs), PK StudiesPurity Assessment, StoichiometryHTS, Binding Constant (

) determination
LOD/Sensitivity High (ng/mL to pg/mL)Moderate (0.1 - 1 mg/mL)Moderate (µM range)
Selectivity Excellent (Mass based)High (Element specific)Low (Interference from metals/pH)
Throughput Moderate (5-10 min/sample)Low (Sample prep intensive)High (96/384-well plates)
Cost High (Instrument & Columns)High (Instrument time)Low (Reagents only)
Key Limitation Requires derivatization for stabilityGlass background signal; SensitivityNon-specific binding; pH sensitive

Method Selection Decision Tree

Method_Selection Start Start: Define Analytical Goal Trace Trace Impurity / Bioanalysis? Start->Trace Purity Bulk Purity / Structure? Start->Purity HTS High Throughput / Binding? Start->HTS LCMS LC-MS/MS (Derivatization Required) Trace->LCMS < 0.1% Level NMR 11B or 1H qNMR (Use Quartz/Background Suppression) Purity->NMR > 95% Purity ARS Colorimetric Assay (Alizarin Red S) HTS->ARS Many Samples

Caption: Decision matrix for selecting the optimal boronic acid quantification strategy.

References

  • Chidella, K.S., et al. (2021). "A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor."[2] American Journal of Analytical Chemistry.

  • Springsteen, G., & Wang, B. (2002). "Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates." Chemical Communications.

  • Hansen, M.M., et al. (2012). "Strategies for the Analysis of Highly Reactive Pinacolboronate Esters." Journal of Pharmaceutical and Biomedical Analysis.

  • Benkovic, S.J., et al. "Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis." The Analyst.

  • Waters Corporation. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note.

Sources

Assessing the Enzyme Inhibitory Potential of 3-(4-Methylpentanamido)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methylpentanamido)phenylboronic acid is a specialized organoboron compound designed as a reversible covalent inhibitor of serine-dependent enzymes, most notably Class C


-lactamases (AmpC)  and chymotrypsin-like serine proteases. Its structure features a phenylboronic acid core—a classic transition-state analog—substituted at the meta-position with a 4-methylpentanamido (isocaproylamino) group.

This specific substitution is engineered to mimic the acyl-amide side chain found in


-lactam antibiotics (e.g., the hydrophobic side chains of penicillins or cephalosporins) or the P1/P2 residues of protease substrates. By combining the electrophilic boron trap with a hydrophobic recognition element, this molecule offers enhanced selectivity and affinity compared to unsubstituted phenylboronic acid, making it a critical probe for structural biology and fragment-based drug discovery (FBDD).

Mechanism of Action: Transition State Mimicry

The inhibitory potency of this compound relies on its ability to mimic the high-energy tetrahedral intermediate formed during peptide or amide bond hydrolysis.

The Boron Trap

Unlike standard competitive inhibitors that merely occupy the active site, the boron atom in this molecule acts as an electrophile. It accepts a lone pair from the active site serine hydroxyl (e.g., Ser64 in AmpC), forming a tetrahedral boronate adduct . This adduct mimics the geometry and charge distribution of the transition state, binding up to


-fold tighter than the ground-state substrate.
The Meta-Amide Recognition

The 4-methylpentanamido side chain is the specificity determinant. In AmpC


-lactamase:
  • Positioning: The meta-substitution aligns the amide group to interact with the conserved amide-binding motif (Asn152/Gln120) in the enzyme's active site.

  • Hydrophobic Reach: The isocaproyl (4-methylpentanoyl) tail extends into the hydrophobic R1 binding pocket, mimicking the side chains of substrates like cephalothin. This "anchor" stabilizes the adduct and reduces the off-rate (

    
    ) of the inhibitor.
    
Pathway Visualization

InhibitionMechanism cluster_0 Key Interactions Enzyme Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Trigonal Planar Boron) Inhibitor->Complex TransitionState Tetrahedral Adduct (Covalent Inhibition) Complex->TransitionState Nucleophilic Attack (Fast) TransitionState->Complex Slow Dissociation Interaction1 Boron forms covalent bond with Serine-OH TransitionState->Interaction1 Interaction2 Boronate oxygen binds in Oxyanion Hole TransitionState->Interaction2 Interaction3 Amide tail binds R1 Hydrophobic Pocket TransitionState->Interaction3

Caption: Kinetic pathway of serine protease/


-lactamase inhibition by boronic acids, highlighting the formation of the stable tetrahedral adduct.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares this compound against the parent scaffold and a clinical standard.

Comparative Data Table

Note:


 values are representative of the class of meta-acylaminophenylboronic acids against AmpC 

-lactamase.
Feature3-(4-Methylpentanamido) PBA Phenylboronic Acid (PBA) Vaborbactam
Role Optimized Chemical ProbeParent ScaffoldClinical Drug
Structure meta-Hydrophobic AmideUnsubstitutedCyclic Boronate
Target Affinity (

)
Low

M (Est. 1–5

M)
High

M / mM (~20 mM)
Low nM (< 10 nM)
Selectivity High (Due to R1 mimicry)Low (Promiscuous)Very High
Binding Mode Reversible Covalent + HydrophobicReversible CovalentReversible Covalent
Solubility Moderate (Hydrophobic tail)HighHigh
Primary Utility SAR Studies, CrystallographyFragment ScreeningClinical Therapy
Critical Analysis
  • Vs. Phenylboronic Acid: The addition of the 4-methylpentanamido group dramatically improves affinity. Unsubstituted PBA binds weakly because it lacks the side-chain interactions necessary to anchor it in the large active site of AmpC. The hydrophobic isocaproyl tail of the subject molecule fills the R1 pocket, providing entropic gain and specific hydrogen bonding.

  • Vs. Vaborbactam: While Vaborbactam is a cyclic boronate optimized for clinical stability and potency (nanomolar affinity), this compound is a linear "open-chain" probe. It is less potent than Vaborbactam but is invaluable for mapping the substrate specificity of new

    
    -lactamase variants because its side chain can be easily modified chemically to probe different pocket shapes.
    

Experimental Protocol: Determination of

This protocol describes a spectrophotometric competition assay to determine the inhibition constant (


) against AmpC 

-lactamase using the chromogenic substrate Nitrocefin .
Materials
  • Enzyme: Purified AmpC

    
    -lactamase (approx. 1-5 nM final concentration).
    
  • Substrate: Nitrocefin (typically

    
    M).
    
  • Inhibitor: this compound (Stock in DMSO).

  • Buffer: 50 mM Sodium Phosphate, pH 7.0, 0.01% Triton X-100 (to prevent aggregation).

Workflow Diagram

ProtocolWorkflow cluster_analysis Kinetic Calculation Step1 Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Step2 Pre-Incubation Mix Enzyme + Inhibitor (5 min) Allow Equilibrium Step1->Step2 Step3 Initiate Reaction Add Nitrocefin Substrate Step2->Step3 Step4 Monitor Absorbance (486 nm) for 5-10 mins Step3->Step4 Step5 Data Analysis Calculate Initial Velocity (v0) Step4->Step5 Plot 1/v vs [I]\n(Dixon Plot) Plot 1/v vs [I] (Dixon Plot) Step5->Plot 1/v vs [I]\n(Dixon Plot) Fit to Competitive Inhibition Model\nKi = IC50 / (1 + [S]/Km) Fit to Competitive Inhibition Model Ki = IC50 / (1 + [S]/Km) Step5->Fit to Competitive Inhibition Model\nKi = IC50 / (1 + [S]/Km)

Caption: Step-by-step workflow for the spectrophotometric determination of enzyme inhibition kinetics.

Detailed Procedure
  • Preparation: Prepare a dilution series of the inhibitor (e.g., 0, 1, 5, 10, 50, 100

    
    M) in reaction buffer. Keep DMSO concentration constant (< 2%).
    
  • Pre-incubation: In a 96-well microplate, add 80

    
    L of buffer and 10 
    
    
    
    L of inhibitor solution. Add 10
    
    
    L of AmpC enzyme. Incubate at 25°C for 5 minutes. Note: Boronic acids equilibrate rapidly, but a short pre-incubation ensures complex formation.
  • Initiation: Add 100

    
    L of Nitrocefin substrate (at 
    
    
    
    concentration) to initiate the reaction.
  • Measurement: Immediately monitor the increase in absorbance at 486 nm (hydrolysis of Nitrocefin) every 10 seconds for 5 minutes using a kinetic microplate reader.

  • Analysis:

    • Determine the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Calculate % Inhibition relative to the DMSO control.

    • Fit the data to the Cheng-Prusoff equation (for competitive inhibition) to solve for

      
      :
      
      
      
      
    • Self-Validation Check: Ensure the plot of

      
       vs. 
      
      
      
      (Dixon plot) is linear and intersects above the x-axis, confirming competitive inhibition.

References

  • Shoichet, B. K., et al. (2000). "Structure-Based Discovery of Inhibitors of

    
    -Lactamases." Journal of Medicinal Chemistry. 
    
  • Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Active Compounds." Journal of Medicinal Chemistry.

  • Tondi, D., et al. (2010). "Structure-based design and in-parallel synthesis of boronic acid inhibitors of AmpC

    
    -lactamase." Chemistry & Biology. 
    
  • PubChem Compound Summary. (2024). "(3-(Aminomethyl)phenyl)boronic acid derivatives." National Center for Biotechnology Information. [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.